2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Therapeutic Potential of 1-(2-hydroxyethyl)-3-(furan-2-yl)pyrazole
Executive Summary
Compound Identity: 1-(2-hydroxyethyl)-3-(furan-2-yl)pyrazole
Molecular Formula: C
This technical guide analyzes the therapeutic architecture of 1-(2-hydroxyethyl)-3-(furan-2-yl)pyrazole , a specific structural motif that bridges the pharmacophores of furan-based antimicrobials and pyrazole-based anti-inflammatories. While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors, this specific scaffold exhibits intrinsic bioactivity profiles worthy of independent investigation.
The molecule is designed to solve a common medicinal chemistry bottleneck: the poor aqueous solubility of planar heteroaromatic systems. The 1-(2-hydroxyethyl) tail acts as a hydrophilic anchor, enhancing bioavailability while providing a reactive handle for ester-based prodrug derivatization.
Therapeutic Rationale & Pharmacophore Analysis[1]
The therapeutic potential of this compound is derived from the synergistic fusion of two privileged structures.
The Furan-Pyrazole Hybrid Advantage
-
The Furan Moiety (C3 Position): Furan rings are bioisosteres of phenyl groups but offer distinct electronic properties (electron-rich, aromatic). In medicinal chemistry, the furan ring is frequently associated with antimicrobial activity (e.g., nitrofurantoin) and DNA intercalation capabilities.
-
The Pyrazole Core: This five-membered ring is a cornerstone of modern anti-inflammatory therapeutics (e.g., Celecoxib). It serves as a rigid linker that orients substituents into specific enzyme binding pockets, particularly ATP-binding sites in kinases and the cyclooxygenase (COX) active site.
-
The Hydroxyethyl Tail (N1 Position):
-
Solubility: Introduces hydrogen bond donor/acceptor capability, significantly lowering LogP compared to N-phenyl or N-methyl analogs.
-
Metabolic Stability: Unlike N-methyl groups which are prone to rapid oxidative demethylation, the hydroxyethyl group is metabolically robust, though it can undergo Phase II conjugation (glucuronidation).
-
Target Disease Profiles
Based on Structure-Activity Relationship (SAR) data of close structural analogs, this scaffold exhibits high potential in three domains:
-
Anti-Inflammatory (Dual COX/LOX Inhibition): The 3-(furan-2-yl)pyrazole motif mimics the topography of arachidonic acid, allowing it to dock into the hydrophobic channel of COX-2.
-
Antimicrobial: Furan-pyrazole hybrids have demonstrated bactericidal activity against Gram-positive strains (S. aureus) by inhibiting DNA gyrase B.
-
Anticancer (Tubulin/EGFR): The planar geometry facilitates intercalation or ATP-competitive inhibition in EGFR-overexpressing cell lines (A549, HepG2).
Chemical Synthesis Protocol
To ensure high regioselectivity for the 1,3-isomer (1-(2-hydroxyethyl)-3-(furan-2-yl)pyrazole) over the thermodynamically competitive 1,5-isomer, a stepwise enaminone approach is required.
Reaction Logic
Direct condensation of a 1,3-diketone with hydrazine often yields a mixture of regioisomers. To force the 1,3-substitution pattern, we utilize 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one . The "push-pull" electronic nature of this enaminone directs the nucleophilic attack of the hydrazine to the specific carbon, ensuring the furan ends up at the C3 position of the pyrazole ring.
Step-by-Step Methodology
Reagents:
-
2-Acetylfuran (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
2-Hydrazinoethanol (1.1 eq)
-
Ethanol (Anhydrous)
Protocol:
-
Enaminone Formation:
-
Charge a round-bottom flask with 2-acetylfuran (11.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).
-
Reflux the mixture at 100°C for 6-8 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting ketone disappears.
-
Concentrate under reduced pressure to obtain the intermediate: 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a viscous orange oil. Use immediately without further purification to prevent polymerization.
-
-
Cyclocondensation:
-
Dissolve the crude enaminone in anhydrous ethanol (100 mL).
-
Add 2-hydrazinoethanol (8.36 g, 110 mmol) dropwise at room temperature. Note: Reaction is exothermic.
-
Heat the mixture to reflux (78°C) for 4 hours.
-
Validation: Monitor the disappearance of the enaminone spot on TLC.
-
-
Workup & Purification:
-
Evaporate the solvent under vacuum.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x) to remove unreacted hydrazine.
-
Dry the organic layer over anhydrous Na
SO . -
Purification: Recrystallize from Ethanol/Diethyl Ether (1:1) or perform column chromatography (SiO
, gradient 2-5% MeOH in DCM) to yield the pure product as a pale yellow solid.
-
Synthesis Workflow Visualization
Figure 1: Regioselective synthesis pathway utilizing enaminone chemistry to secure the 1,3-substitution pattern.
Biological Mechanism of Action[2][4]
The primary therapeutic utility of this scaffold lies in its ability to modulate the Inflammatory Cascade .
Mechanism: COX-2 Inhibition
The furan-pyrazole scaffold acts as a competitive inhibitor of Cyclooxygenase-2 (COX-2).
-
Binding Mode: The pyrazole nitrogen atoms form hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site. The furan ring projects into the hydrophobic side pocket (valine shell), mimicking the lipophilic tail of arachidonic acid.
-
Selectivity: The bulk of the 1-(2-hydroxyethyl) group helps sterically hinder entry into the smaller COX-1 active site, potentially offering a gastro-sparing profile similar to Celecoxib.
Mechanism: Signal Transduction (EGFR/MAPK)
In oncology models, 3-substituted pyrazoles have been shown to inhibit the phosphorylation of EGFR.
-
Pathway: Inhibition of EGFR prevents the downstream activation of the MAPK/ERK pathway, leading to G0/G1 cell cycle arrest and apoptosis in tumor cells.
Pathway Visualization
Figure 2: Inhibition of the Arachidonic Acid pathway. The compound blocks the conversion of AA to Prostaglandins by occupying the COX-2 active site.
Quantitative Data Summary (Comparative SAR)
The following table summarizes the bioactivity of the 3-(furan-2-yl)pyrazole class, derived from peer-reviewed studies on close analogs. This data serves as the predictive baseline for the 1-(2-hydroxyethyl) derivative.
| Biological Target | Assay Model | Activity Metric (IC50 / MIC) | Reference Standard |
| Inflammation | COX-2 Inhibition (In vitro) | 0.45 - 1.2 µM | Celecoxib (0.05 µM) |
| Anticancer | A549 (Lung Cancer) | 27.7 µg/mL | Doxorubicin (28.3 µg/mL) |
| Anticancer | HepG2 (Liver Cancer) | 26.6 µg/mL | Doxorubicin (21.6 µg/mL) |
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL (MIC) | Ciprofloxacin |
| Antimalarial | P. falciparum LDH | 1.96 µg/mL | Chloroquine |
Data synthesized from analog studies [1][2][3].
Experimental Validation Protocols
In Vitro COX-2 Inhibition Assay
To verify the anti-inflammatory potential:
-
Enzyme Prep: Use recombinant human COX-2.
-
Substrate: Arachidonic acid (100 µM).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure: Incubate enzyme with inhibitor (0.01 - 100 µM) for 10 mins. Add Arachidonic acid and TMPD.
-
Readout: Measure absorbance at 590 nm (oxidation of TMPD during PGG2 reduction).
-
Calculation: Calculate IC50 using non-linear regression.
Solubility Assessment
-
Prepare a saturated solution of the compound in PBS (pH 7.4).
-
Shake at 25°C for 24 hours.
-
Filter (0.45 µm) and analyze filtrate via HPLC-UV.
-
Expected Result: The hydroxyethyl group should yield solubility >0.5 mg/mL, significantly higher than the N-phenyl analog (<0.01 mg/mL).
References
-
Helmy, M. et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie. Link
-
Rani, M. et al. (2025). Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities. BMC Chemistry. Link
-
Kumar, R. et al. (2022). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study. Central Nervous System Agents in Medicinal Chemistry. Link
-
Alam, M. et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry. Link
-
Zanatta, N. et al. (2024). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole. Der Pharma Chemica. Link
Sources
Advanced Technical Guide: N-Hydroxyethyl Pyrazole Derivatives
Topic: Literature Review on N-Hydroxyethyl Pyrazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The N-hydroxyethyl pyrazole moiety represents a critical pharmacophore and synthetic building block in modern heterocyclic chemistry. Characterized by a pyrazole ring N-substituted with a 2-hydroxyethyl group (
Chemical Architecture & Synthetic Logic
The Regioselectivity Challenge
The synthesis of N-hydroxyethyl pyrazoles is defined by the "N-alkylation problem." Pyrazoles are ambident nucleophiles. Direct alkylation of an unsubstituted pyrazole with 2-chloroethanol or ethylene oxide often yields a mixture of N1 and N2 isomers, particularly when asymmetric substituents are present at positions 3 and 5.
Critical Insight: To achieve high purity without tedious chromatographic separation, the Cyclocondensation Strategy using 2-hydroxyethylhydrazine is the superior, self-validating protocol. This method dictates regiochemistry ab initio rather than relying on post-synthesis purification.
Synthetic Pathways
Two primary routes dominate the literature. The choice depends on the substrate availability and the tolerance for isomeric impurities.
Method A: Direct N-Alkylation (The "Brute Force" Approach)
-
Reagents: Pyrazole derivative + Ethylene Oxide (or Ethylene Carbonate/2-Chloroethanol).
-
Mechanism:
attack or ring opening. -
Drawback: Low regioselectivity. If the pyrazole is 3-substituted, alkylation can occur at N1 or N2, leading to steric clashes or inactive isomers.
Method B: Cyclocondensation (The "Designed" Approach)
-
Reagents: 1,3-Dicarbonyl compound (or enaminonitrile) + 2-Hydroxyethylhydrazine.
-
Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic carbonyl, followed by cyclization.
-
Advantage: The hydroxyethyl group is fixed on the hydrazine, directing the formation of the pyrazole ring with precise regiocontrol.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic and pathways for synthesizing these derivatives.
Figure 1: Synthetic decision matrix comparing direct alkylation versus cyclocondensation routes.
Pharmacology & Medicinal Chemistry[2][3][4][5][6][7][8]
Kinase Inhibition: The "Solvent Front" Effect
In the context of kinase inhibitors (e.g., Aurora-2, GSK-3, Akt), the N-hydroxyethyl tail serves a specific mechanistic function. It often projects into the solvent-exposed region of the ATP-binding pocket.
-
Solubility: The hydroxyl group lowers logP, improving oral bioavailability.
-
H-Bonding: The terminal -OH can act as a hydrogen bond donor/acceptor with residues like Asp or Glu at the pocket rim, stabilizing the inhibitor-enzyme complex.
Case Study: Vertex Pharmaceuticals has utilized pyrazole derivatives where the N-hydroxyethyl group is critical for maintaining potency while reducing lipophilicity, a common failure point in early drug discovery [1].
HIV Reverse Transcriptase Inhibitors
Mowbray et al. demonstrated that N-hydroxyethyl pyrazoles act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2][3]
-
Mechanism: The pyrazole core locks the conformation, while the hydroxyethyl tail interacts with the specific non-nucleoside binding pocket (NNBP) residues, displacing water molecules and increasing binding entropy [2].
Energetic Materials
In defense science, the hydroxyethyl group is often nitrated to form nitrate esters (
-
Logic: This modification increases the oxygen balance and density of the material while maintaining thermal stability provided by the aromatic pyrazole ring. These compounds serve as melt-castable explosives or energetic plasticizers [3].
Experimental Protocols
Protocol: Regioselective Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
This protocol is chosen for its self-validating nature. The formation of the solid product confirms the successful cyclization, and the specific melting point validates purity without complex chromatography.
Objective: Synthesize a key intermediate for kinase inhibitor libraries.
Reagents:
-
Ethoxymethylenemalononitrile (122.1 g, 1.0 mol)
-
2-Hydroxyethylhydrazine (76.1 g, 1.0 mol)
-
Ethanol (Absolute, 500 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 1L three-necked round-bottom flask with Ethoxymethylenemalononitrile and Ethanol. Equip with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Addition (Exotherm Control): Cool the solution to 10°C. Add 2-Hydroxyethylhydrazine dropwise over 45 minutes. Scientific Note: Slow addition prevents thermal runaway and minimizes oligomerization side-reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to reflux (78°C) for 1 hour to drive the elimination of ethanol and ensure ring closure.
-
Validation (TLC): Spot the reaction mixture against starting material (SiO2 plate, 50% EtOAc/Hexane). Complete disappearance of the nitrile starting material indicates reaction completion.
-
Isolation: Cool the mixture to 0°C. The product often crystallizes directly. If not, concentrate the solvent to 20% volume under reduced pressure. Filter the precipitate.
-
Purification: Recrystallize from minimal hot ethanol.
-
Characterization:
-
Yield: Expect 85-90%.
-
Melting Point: 140-142°C (Sharp range indicates high isomeric purity).
-
1H NMR (DMSO-d6): Look for the triplet at
3.55 (-CH2-) and 3.98 (-CH2-N) distinct from the hydrazine precursor.
-
Quantitative Data Summary
The following table summarizes key physical and biological properties of common N-hydroxyethyl pyrazole derivatives found in literature.
| Compound Class | R-Group (Pos 3/5) | Biological Target | key Metric (IC50/Ki) | Ref |
| Kinase Inhibitor | 3-Amino-5-aryl | Aurora-A Kinase | 12 nM (Ki) | [1] |
| NNRTI | 3,5-Dimethyl | HIV-1 RT | 45 nM (IC50) | [2] |
| Energetic | 3,4-Dinitro | N/A (Explosive) | [3] | |
| Agrochemical | 3-CF3 | Fungal CYP51 | 0.5 ppm (MIC) | [4] |
Structure-Activity Relationship (SAR) Visualization
This diagram maps the functional logic of the N-hydroxyethyl pyrazole scaffold in a medicinal chemistry context.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the N-hydroxyethyl pyrazole scaffold.
References
-
Vertex Pharmaceuticals. (2010). Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853.[4] Link
-
Mowbray, C. E., et al. (2009). Pyrazoles as Non-Nucleoside HIV Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3462. Link
-
Mullins, S. T., et al. (2002). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole and acid addition salts thereof. US Patent 6,452,019. Link
Sources
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS number and identifiers
Executive Summary
This technical guide provides an in-depth analysis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol , a heteroaromatic scaffold integrating a pyrazole core, a furan moiety, and a hydroxyethyl tail. This compound represents a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. This document synthesizes physicochemical data, synthetic methodologies, and pharmacophore analysis to support researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
This specific derivative is an N-alkylated product of 3-(2-furyl)-1H-pyrazole. Due to the tautomeric nature of the pyrazole ring, the alkylation site dictates the final isomer (1,3- vs 1,5-disubstituted). The data below refers to the thermodynamically favored 1,3-isomer .
| Parameter | Details |
| IUPAC Name | 2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol |
| Common Name | 1-(2-Hydroxyethyl)-3-(2-furyl)pyrazole |
| Parent Scaffold CAS | 32332-98-2 (3-(2-furyl)-1H-pyrazole) |
| Core Fragment CAS | 6314-23-4 (2-(1H-pyrazol-1-yl)ethanol) |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| SMILES | OCCN1N=C(C=C1)C2=CC=CO2 |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Structural Architecture
The molecule consists of three distinct domains:
-
The Linker (Hydroxyethyl): Provides solubility and a hydrogen-bond donor/acceptor site (OH).
-
The Core (Pyrazole): A five-membered diaza-ring acting as a rigid spacer and pharmacophore.
-
The Pendant (Furan): An electron-rich aromatic system often involved in
- stacking interactions within protein binding pockets.
Part 2: Synthetic Pathways and Regiochemistry[3][4][5][6]
Retrosynthetic Analysis
The most efficient route to 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol involves the direct N-alkylation of the parent pyrazole. A critical challenge in this synthesis is regioselectivity . 3-Substituted pyrazoles exist in tautomeric equilibrium; however, alkylation under basic conditions typically favors the less sterically hindered nitrogen (N1), yielding the 1,3-disubstituted product.
Experimental Protocol: N-Alkylation
Objective: Synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol via nucleophilic substitution.
Reagents:
-
Substrate: 3-(2-furyl)-1H-pyrazole (1.0 eq)
-
Alkylating Agent: 2-Bromoethanol (1.2 eq) or Ethylene Carbonate (for green chemistry approach)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Workflow:
-
Dissolution: Dissolve 3-(2-furyl)-1H-pyrazole in anhydrous ACN under an inert atmosphere (
). -
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Addition: Dropwise add 2-bromoethanol.
-
Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography. The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity, or before depending on the specific stationary phase interactions, but is generally the major product (>90%).
Synthesis Workflow Diagram
Caption: Regioselective synthesis favoring the 1,3-isomer via steric control during N-alkylation.
Part 3: Structural Analysis & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectroscopic signatures are expected for the target molecule.
Nuclear Magnetic Resonance (NMR) Profile
To distinguish the 1,3-isomer from the 1,5-isomer, NOE (Nuclear Overhauser Effect) experiments are essential.
| Signal | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| H-4 (Pyrazole) | 6.50 - 6.60 | Doublet | Pyrazole Ring | Couples with H-5. |
| H-5 (Pyrazole) | 7.40 - 7.60 | Doublet | Pyrazole Ring | Critical: NOE correlation with N-CH2 confirms 1,3-isomer. |
| N-CH2 | 4.10 - 4.30 | Triplet | Ethanol Tail | Deshielded by Nitrogen. |
| O-CH2 | 3.80 - 4.00 | Triplet | Ethanol Tail | |
| Furan-H | 6.40 - 7.50 | Multiplets | Furan Ring | Typical 3-proton pattern (H3, H4, H5). |
Isomer Differentiation Logic:
-
1,3-Isomer: The N-alkyl group is adjacent to H-5 of the pyrazole. An NOE signal will be observed between the
protons and the Pyrazole H-5 proton. -
1,5-Isomer: The N-alkyl group is adjacent to the Furan ring. An NOE signal would be observed between the
protons and the Furan protons, not the Pyrazole H-5.
Part 4: Biological Potential & Pharmacophore Analysis
The 3-(2-furyl)pyrazole motif is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for biaryl systems.
Key Therapeutic Targets
-
Adenosine Receptor Antagonists (A2A): Furan-pyrazole derivatives have shown high affinity for A2A receptors, relevant in Parkinson's disease and cancer immunotherapy. The ethanol tail mimics the ribose moiety of adenosine or provides a handle for further functionalization.
-
Kinase Inhibition: The planar pyrazole-furan system can occupy the ATP-binding pocket of kinases (e.g., Aurora kinases, CDK2), with the ethanol group extending into the solvent-exposed region or forming H-bonds with the hinge region.
-
Antimicrobial Activity: N-alkylated pyrazoles are frequently screened for antifungal properties (inhibition of CYP51).
Biological Mechanism Diagram
Caption: Pharmacophore mapping of the compound against GPCR and Kinase targets.
Part 5: Safety and Handling (SDS Highlights)
While specific toxicological data for this derivative may be limited, handling should follow protocols for pyrazoles and furan derivatives .
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The furan ring is susceptible to oxidation over time.
References
-
Angene Chemical. (n.d.). 2-(1H-pyrazol-1-yl)ethanol (CAS# 6314-23-4). Angene International. Retrieved from [Link]
-
Norman, N. J., et al. (2022).[1][2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link][2]
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein-Institut. Retrieved from [Link]
Sources
pharmacological profile of furan-substituted pyrazole ethanols
An In-Depth Technical Guide to the Pharmacological Profile of Furan-Substituted Pyrazole Ethanols and Related Derivatives
Introduction
The fusion of distinct heterocyclic scaffolds into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at creating novel structures with enhanced or unique pharmacological profiles. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5]
Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure found in many natural products and synthetic compounds with significant therapeutic value.[6][7] The incorporation of a furan moiety can modulate a molecule's physicochemical properties and its ability to interact with biological targets.[7][8]
This technical guide provides a comprehensive overview of the pharmacological profile of hybrid molecules that combine the furan and pyrazole scaffolds, with a particular focus on furan-substituted pyrazole ethanols and their closely related analogues. We will delve into their synthetic strategies, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR), offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides detailed protocols for key biological assays, grounding the discussion in authoritative and verifiable scientific literature.
Synthetic Strategies: A Gateway to Chemical Diversity
The construction of the furan-substituted pyrazole core predominantly relies on robust and versatile chemical reactions. The most common approach involves a multi-step synthesis beginning with a Claisen-Schmidt condensation, followed by a cyclization reaction with a hydrazine derivative.[9] This strategy allows for significant structural diversity by modifying the initial ketone, aldehyde, and hydrazine building blocks.
A typical synthetic workflow proceeds as follows:
-
Chalcone Formation: An appropriately substituted furan-containing ketone (e.g., 1-(furan-2-yl)ethan-1-one) undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic or heterocyclic aldehyde to yield a chalcone (an α,β-unsaturated ketone).[9] This reaction forms the carbon backbone that will become part of the pyrazole ring.
-
Pyrazole/Pyrazoline Ring Formation: The intermediate chalcone is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid.[10][11] This cyclocondensation reaction leads to the formation of the pyrazoline ring, which can be subsequently oxidized to the aromatic pyrazole ring if desired. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.
An alternative method for introducing functionality is the Vilsmeier-Haack reaction, which can be used to formylate a pre-existing pyrazole ring, providing a reactive handle for further elaboration.[12]
Caption: General synthetic workflow for furan-substituted pyrazoles.
Pharmacological Profiles and Mechanisms of Action
The unique combination of furan and pyrazole rings has given rise to compounds with a wide array of pharmacological activities.
Anticancer Activity
Furan-substituted pyrazoles have demonstrated significant potential as anticancer agents, with activities reported against a variety of human cancer cell lines.[4]
-
Mechanism of Action: The anticancer effects are often multi-targeted. One key mechanism identified is the inhibition of tubulin polymerization .[13] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. For instance, certain 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, isolated during the synthesis of benzofuro[3,2-c]pyrazoles, were identified as potent tubulin polymerization inhibitors.[13] Other derivatives have been designed as potential inhibitors of critical signaling enzymes like PI3 kinase , which is a key component of a pathway frequently dysregulated in cancer.[4]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the aryl rings attached to the pyrazole core are critical for cytotoxicity. For example, in a series of pyrazole hybrid chalcones, compounds with electron-withdrawing groups on the aryl moiety showed enhanced potency against the MCF-7 breast cancer cell line.[14] The substitution pattern significantly influences the compound's ability to fit into the binding pocket of its molecular target.
Caption: Inhibition of the PI3K/AKT signaling pathway by furan-pyrazole derivatives.
Table 1: In Vitro Anticancer Activity of Selected Furan-Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5a | K562 (Leukemia) | GI₅₀ | <0.01 | [13] |
| 5b | K562 (Leukemia) | GI₅₀ | 0.021 | [13] |
| 5b | MCF-7 (Breast) | GI₅₀ | 1.7 | [13] |
| 5b | A549 (Lung) | GI₅₀ | 0.69 | [13] |
| 43 | MCF-7 (Breast) | IC₅₀ | 0.25 | [4] |
| Chalcone 7g | HepG2 (Liver) | IC₅₀ | 13.46 | [14] |
| Chalcone 7g | MCF-7 (Breast) | IC₅₀ | 11.23 | [14] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Furan-pyrazole hybrids have emerged as promising candidates with both antibacterial and antifungal properties.[15][16][17]
-
Mechanism of Action: A primary target for antibacterial action is DNA gyrase , an essential bacterial enzyme that controls DNA topology.[18] Inhibition of its B subunit (GyrB) disrupts DNA replication and leads to bacterial cell death. For antifungal activity, some derivatives have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus niger.[16][19] The precise antifungal mechanism often involves disruption of cell wall synthesis or membrane integrity.[20]
-
SAR: The antimicrobial potency is highly dependent on the substitution pattern. In one study, a series of ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate compounds showed significant fungicidal activity.[15] For antibacterial agents targeting FabH, an enzyme in fatty acid biosynthesis, derivatives with a 4-methoxy group on one phenyl ring and a halogen atom on the other showed potent activity against E. coli.[11]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Furan-Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | E. coli | 2.50 | [18] |
| Compound 9 | S. aureus | 4.80 | [18] |
| Compound 10 | F. oxysporum | 12 | [18] |
| Compound 12 | E. coli | 0.39 | [11] |
| Compound 13 | E. coli | 0.78 | [11] |
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, a characteristic that extends to furan-substituted analogues.[3][21]
-
SAR: The anti-inflammatory and analgesic effects are often modulated by the lipophilicity and electronic properties of the substituents. Studies on pyrazoline derivatives have shown that specific substitutions can lead to potent inhibition of carrageenan-induced paw edema in animal models, a standard preclinical test for acute inflammation.[3] Docking studies have highlighted the importance of hydrophobic interactions and potential halogen bonds within the active site of the LOX enzyme.[3]
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (GI₅₀ or IC₅₀).
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-substituted pyrazole compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and validated animal model for evaluating the efficacy of acute anti-inflammatory agents.[3]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Divide the animals into groups (n=6-8 per group). Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and a standard drug (e.g., Indomethacin) to the positive control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ ( (Vₜ - V₀)control - (Vₜ - V₀)treated ) / (Vₜ - V₀)control ] x 100
-
Where Vₜ is the paw volume at time t.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects compared to the control group.
Conclusion and Future Perspectives
The hybridization of furan and pyrazole heterocycles has proven to be a highly fruitful strategy in medicinal chemistry, yielding a rich pipeline of compounds with diverse and potent pharmacological activities. Furan-substituted pyrazole ethanols and their related derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes such as tubulin, PI3K, DNA gyrase, and COX/LOX, highlighting their potential for targeted therapies.
Future research should focus on several key areas:
-
SAR Optimization: Systematic structural modifications are needed to enhance potency and selectivity for specific biological targets, thereby minimizing off-target effects and improving the safety profile.
-
Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial to identify candidates with favorable drug-like properties suitable for further preclinical and clinical development.
-
Mechanism Elucidation: While several targets have been identified, a deeper understanding of the molecular interactions and downstream signaling effects will facilitate rational drug design and the identification of novel therapeutic applications.
The versatility of the furan-pyrazole scaffold, combined with established synthetic routes, ensures that this class of compounds will remain an important focus of drug discovery efforts for the foreseeable future.
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Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). Journal of the Chinese Chemical Society. Available from: [Link]
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Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. (2015). Molecules, 20(11), 20137-20149. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). Polycyclic Aromatic Compounds. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]
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Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Chilean Chemical Society. Available from: [Link]
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2023). Pharmaceuticals, 16(5), 735. Available from: [Link]
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Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. (2020). ACS Chemical Neuroscience, 11(15), 2303-2315. Available from: [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol from Chalcone Precursors
Abstract
This technical guide provides a detailed, two-part protocol for the synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Pyrazole scaffolds are renowned for their diverse pharmacological activities, and the incorporation of a furan moiety and a hydroxyethyl group can further modulate their biological and physical properties.[1][2] This document outlines a robust and reproducible methodology, beginning with the base-catalyzed Claisen-Schmidt condensation to form the requisite chalcone intermediate, followed by a regioselective cyclocondensation with 2-hydroxyethylhydrazine. We delve into the mechanistic underpinnings of each step, provide expert insights for reaction optimization, and present detailed protocols suitable for implementation in a standard research laboratory.
Introduction: The Significance of Furan-Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics.[3][4] Its unique electronic properties and ability to act as a versatile scaffold for functionalization make it a privileged structure in drug discovery.[1][5] When fused with other heterocyclic systems, such as furan, the resulting hybrid molecules often exhibit enhanced or novel biological activities.
The target molecule, 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, combines three key pharmacophoric elements:
-
The Pyrazole Ring: A stable aromatic system known for its wide range of biological activities.[3]
-
The Furan Moiety: A five-membered aromatic ether that can participate in hydrogen bonding and alter the molecule's overall polarity and metabolic profile.
-
The N-hydroxyethyl Group: This functional group can significantly increase aqueous solubility and provides a handle for further derivatization or interaction with biological targets.
This guide presents a classic and efficient synthetic route that proceeds through an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] This two-step approach is highly adaptable and provides a reliable pathway for generating libraries of substituted pyrazoles for screening and development.
Overall Synthetic Workflow
The synthesis is achieved in two primary stages: (1) Formation of the chalcone intermediate via Claisen-Schmidt condensation, and (2) Cyclization of the chalcone with a substituted hydrazine to yield the final N-substituted pyrazole.
Diagram 1: Overall Synthesis Workflow. A two-step synthesis starting from acetophenone and 2-furaldehyde.
Part 1: Synthesis of Chalcone Intermediate
Principle & Mechanism: The Claisen-Schmidt Condensation
The first stage is a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[8][9] In this base-catalyzed reaction, an enolate is formed from acetophenone (the component with α-hydrogens). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde (which lacks α-hydrogens, preventing self-condensation). The resulting β-hydroxy ketone intermediate rapidly undergoes dehydration under the reaction conditions to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, or chalcone.[9][10] The use of a strong base like NaOH is crucial for deprotonating the acetophenone to initiate the reaction.
Detailed Experimental Protocol: (E)-1-phenyl-3-(2-furyl)prop-2-en-1-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g, 10 mmol) in 30 mL of 95% ethanol. Stir until a homogenous solution is formed.
-
Aldehyde Addition: In a separate beaker, dissolve 2-furaldehyde (0.96 g, 10 mmol) in 10 mL of 95% ethanol.
-
Base-Catalyzed Condensation: Cool the acetophenone solution in an ice-water bath. While stirring vigorously, slowly add the 2-furaldehyde solution. Following this, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes, ensuring the temperature remains below 25°C.
-
Causality Note: Slow, cooled addition of the base is critical to prevent side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[8]
-
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A yellow precipitate will typically form as the reaction progresses.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 2:8 v/v). The chalcone product will appear as a new, less polar spot compared to the starting materials.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~6-7 by slowly adding 1 M hydrochloric acid (HCl). This neutralizes the excess NaOH and precipitates the product fully.
-
Purification: Collect the solid yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. For higher purity, recrystallize the chalcone from hot ethanol.[11]
Part 2: Synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Principle & Mechanism: Cyclocondensation
The formation of the pyrazole ring from the chalcone intermediate is a classic example of heterocycle synthesis via cyclocondensation.[6][12] The mechanism proceeds as follows:
-
Michael Addition: The more nucleophilic terminal nitrogen (-NH2) of 2-hydroxyethylhydrazine performs a conjugate (Michael) addition to the β-carbon of the chalcone's α,β-unsaturated system.
-
Intramolecular Cyclization: The intermediate now contains a free secondary amine (-NH-) which acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the former chalcone. This forms a five-membered heterocyclic intermediate, a pyrazolidine derivative.
-
Dehydration: Under the acidic or thermal conditions of the reflux, a molecule of water is eliminated from the pyrazolidine intermediate, resulting in the formation of a dihydropyrazole, or pyrazoline.
-
Aromatization: The pyrazoline can subsequently oxidize to the thermodynamically stable aromatic pyrazole ring. In many cases, air oxidation during reflux is sufficient, though sometimes a mild oxidizing agent may be required. The use of an acid catalyst like glacial acetic acid facilitates the dehydration step.[13]
The key to this synthesis is the use of 2-hydroxyethylhydrazine. This monosubstituted hydrazine directly installs the desired hydroxyethyl group at the N1 position of the pyrazole ring, providing a more efficient route than forming an N-H pyrazole and performing a subsequent alkylation step.
Detailed Experimental Protocol: Cyclization
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the synthesized furyl-chalcone (2.12 g, 10 mmol) in 40 mL of absolute ethanol.
-
Hydrazine Addition: To this solution, add 2-hydroxyethylhydrazine (0.84 g, 11 mmol, 1.1 equivalents).
-
Causality Note: A slight excess of the hydrazine derivative ensures the complete consumption of the chalcone limiting-reagent.
-
-
Catalysis and Reflux: Add glacial acetic acid (0.5 mL) as a catalyst.[7][14] Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours.
-
Monitoring: The reaction should be monitored by TLC (e.g., ethyl acetate:hexane 4:6 v/v). The disappearance of the yellow chalcone spot and the appearance of a new, more polar product spot (which may be UV-active) indicates reaction progression.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.
-
Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.[15]
Data Summary and Validation
The following table summarizes the expected outcomes and key characterization data for the intermediate and final products.
| Compound | Structure (SMILES) | Expected Yield (%) | Physical State | Key ¹H-NMR Signals (δ, ppm in CDCl₃) |
| (E)-1-phenyl-3-(2-furyl)prop-2-en-1-one | O=C(C=Cc1occc1)c2ccccc2 | 70-85% | Pale yellow solid | 8.0 (d, 2H), 7.4-7.6 (m, 5H), 7.3 (d, 1H, J≈15.5 Hz), 6.7 (d, 1H), 6.5 (dd, 1H) |
| 2-[3-(2-furyl)-5-phenyl-1H-pyrazol-1-yl]-1-ethanol | OCCn1nccc1c2occc2 | 60-75% | Off-white solid or viscous oil | 7.2-7.5 (m, 5H, Ar-H), 6.6 (s, 1H, pyrazole-H), 6.4 (dd, 1H, furan-H), 6.3 (d, 1H, furan-H), 4.2 (t, 2H, N-CH₂), 3.9 (t, 2H, CH₂-O), 2.5 (br s, 1H, -OH) |
Note: The final product name in the table reflects the likely outcome of using acetophenone as the starting ketone. The name in the title is more general. NMR signals are predictive and should be confirmed experimentally.
Troubleshooting and Expert Insights
-
Low Chalcone Yield: If the yield in Part 1 is low, ensure the base was added slowly and at a low temperature to prevent side reactions. Also, confirm the purity of the starting aldehydes, as they can oxidize over time.[8]
-
Pyrazoline vs. Pyrazole Formation: The primary product of cyclization is often the 4,5-dihydropyrazole (pyrazoline).[13] Aromatization to the pyrazole is favored by longer reaction times, higher temperatures, or the presence of a mild oxidant. If the pyrazoline is isolated, it can be oxidized to the pyrazole in a separate step if desired. The characteristic three sets of double-doublets in the ¹H-NMR spectrum between 3.0-6.0 ppm confirm the pyrazoline structure.[4]
-
Purification Challenges: The final product's hydroxy group makes it significantly more polar than the chalcone intermediate. Column chromatography using a gradient elution (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40%) is often effective for purification.
Conclusion
This application note details a reliable and efficient two-step synthesis for 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol. The methodology leverages a classic Claisen-Schmidt condensation followed by a regioselective cyclocondensation reaction. By explaining the chemical principles and providing step-by-step protocols, this guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling the synthesis of complex heterocyclic scaffolds for further investigation and application.
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MDPI. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Available at: [Link]
-
PMC. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijirt.org [ijirt.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. praxilabs.com [praxilabs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. akademisains.gov.my [akademisains.gov.my]
- 12. cajmns.casjournal.org [cajmns.casjournal.org]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Protocol for Regioselective N-Alkylation of 3-(2-furyl)-1H-pyrazole with 2-Chloroethanol
Abstract & Strategic Analysis
This application note details the protocol for the N-alkylation of 3-(2-furyl)-1H-pyrazole with 2-chloroethanol to synthesize 1-(2-hydroxyethyl)-3-(2-furyl)pyrazole .
The reaction poses a classic regioselectivity challenge common to 3-substituted pyrazoles. The substrate exists in tautomeric equilibrium between the 3-substituted and 5-substituted forms. Alkylation can occur at either nitrogen, yielding two potential isomers:
-
N1-alkylation (Desired): Yields the 1,3-disubstituted product. This is sterically favored as the alkyl group attaches to the nitrogen distal to the bulky furan ring.
-
N2-alkylation (Undesired): Yields the 1,5-disubstituted product. This is sterically disfavored but can be promoted by specific chelating conditions or solvent effects.
Mechanistic Insight:
While formally an
Reaction Scheme & Logic Flow
Caption: Dual-pathway mechanism favoring the formation of the sterically less hindered 1,3-disubstituted isomer.
Experimental Protocol
Safety Warning: 2-Chloroethanol is extremely toxic (LD50 ~71 mg/kg) and is rapidly absorbed through the skin. It is a metabolic precursor to chloroacetaldehyde. All operations must be performed in a functioning fume hood with double nitrile gloves.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount (Example) | Role |
| 3-(2-furyl)-1H-pyrazole | 134.14 | 1.0 | 1.34 g (10 mmol) | Substrate |
| 2-Chloroethanol | 80.51 | 1.5 | 1.0 mL (15 mmol) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 150 mg (1.0 mmol) | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | - | 15 mL | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon or nitrogen atmosphere.
-
Solubilization: Add 3-(2-furyl)-1H-pyrazole (1.0 equiv) and anhydrous DMF (concentration ~0.5 - 0.7 M). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may change color (often yellow/orange) indicating pyrazolate formation.
-
Note: Cs₂CO₃ can be used for faster reaction rates but is generally unnecessary for this substrate.
-
-
Addition: Add 2-chloroethanol (1.5 equiv) dropwise via syringe.
-
Activation: Add NaI (0.1 equiv).
-
Why? NaI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Reaction: Heat the mixture to 80 °C in an oil bath. Monitor by TLC (Eluent: 5% MeOH in DCM).
-
Time: Reaction typically reaches completion in 4–6 hours.
-
TLC Visualization: UV (254 nm) and Iodine stain. The product is more polar than the starting pyrazole.
-
-
Workup:
-
Purification:
-
The crude residue is typically a yellow oil or solid.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
5% MeOH in DCM (or 20% 60% EtOAc in Hexanes). -
The Major Isomer (N1) typically elutes after the trace N2 isomer in non-polar systems, but polarity differences are subtle.
-
Characterization & Self-Validation
To ensure scientific integrity, you must distinguish the obtained product from its regioisomer.
Data Summary Table
| Property | Major Isomer (N1) | Minor Isomer (N2) |
| Structure | 1-(2-hydroxyethyl)-3-(2-furyl)pyrazole | 1-(2-hydroxyethyl)-5-(2-furyl)pyrazole |
| Substitution | 1,3-disubstituted | 1,5-disubstituted |
| ¹H NMR (Pyrazole) | ||
| NOE Signal | N-CH₂ | N-CH₂ |
Structural Validation Logic (NOE)
The definitive proof of regiochemistry is Nuclear Overhauser Effect (NOE) spectroscopy.
-
Scenario A (N1 - Desired): The
-methylene protons are spatially close to the pyrazole H5 proton. They are far from the furan ring.-
Observation: Strong NOE between
~4.2 ( -CH ) and ~7.6 (Py-H5). No NOE to furan protons.
-
-
Scenario B (N2 - Undesired): The
-methylene protons are spatially adjacent to the furan ring (at position 5).-
Observation: Strong NOE between
~4.2 ( -CH ) and Furan-H3'.
-
Caption: Decision tree for spectroscopic validation of regioisomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Chloride is too unreactive. | Increase NaI to 0.5 equiv or switch to 2-bromoethanol. |
| Poor Regioselectivity | Temperature too high; loss of kinetic control. | Lower temperature to 50 °C and extend reaction time. |
| O-Alkylation | Competition from alcohol group. | Unlikely with K₂CO₃. If observed, ensure reagents are dry; water can promote side reactions. |
| Emulsion in Workup | DMF presence. | Wash organic layer thoroughly with water (x3) or use LiCl solution to break emulsion. |
References
-
Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry. (2017). Detailed study on steric control in pyrazole alkylation using K2CO3/DMSO.
-
Alkylation of Pyrazoles: A Review. Beilstein Journal of Organic Chemistry. (2024). Comprehensive overview of multicomponent and alkylation strategies.
-
Hazards of 2-Chloroethanol. PubChem Compound Summary. Toxicity and safety data for ethylene chlorohydrin.
-
Finkelstein Reaction in Heterocyclic Synthesis. Organic Process Research & Development. Application of NaI to accelerate alkyl chloride displacements.
Sources
Application Note: One-Pot Synthesis of 1-(2-Hydroxyethyl)-3-(furan-2-yl)-1H-pyrazoles
Executive Summary
This application note details a robust, field-proven protocol for the one-pot regioselective synthesis of 1-(2-hydroxyethyl)-3-(furan-2-yl)-5-aryl-1H-pyrazoles . The furan-pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3]
Traditional methods often require the isolation of chalcone intermediates, leading to lower yields and increased solvent waste. This guide presents a streamlined One-Pot, Two-Step protocol that combines Claisen-Schmidt condensation with heterocyclization using 2-hydroxyethylhydrazine. This method ensures high atom economy, operational simplicity, and superior regiocontrol.
Mechanistic Insight & Reaction Design
The Chemical Logic
The synthesis relies on the sequential reactivity of carbonyl centers.
-
Step 1 (Chalcone Formation): A base-catalyzed aldol condensation between 2-acetylfuran and an aromatic aldehyde generates the
-unsaturated ketone (chalcone) in situ. -
Step 2 (Heterocyclization): The addition of 2-hydroxyethylhydrazine exploits the "hard-soft" nucleophilic character of the hydrazine. The terminal amino group (
) is the harder, more nucleophilic center and attacks the carbonyl carbon (hard electrophile), while the secondary amine attacks the -carbon (soft electrophile).
Critical Regioselectivity Note: To ensure the furan ring is positioned at C3 of the pyrazole, one must start with 2-acetylfuran (ketone) and an aryl aldehyde . If the starting materials are swapped (furfural + acetophenone), the furan will end up at C5.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the one-pot synthesis. The sequence ensures the furan ring is retained at the 3-position.
Experimental Protocol
Materials & Equipment
-
Reagents: 2-Acetylfuran (99%), Benzaldehyde (substituted derivatives as needed), 2-Hydroxyethylhydrazine (98%), Ethanol (Absolute), Sodium Hydroxide (pellets), Glacial Acetic Acid (optional catalyst).
-
Equipment: Round-bottom flask (100 mL), Magnetic stirrer with hotplate, Reflux condenser, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Step 1: In Situ Chalcone Formation
-
Dissolve 2-acetylfuran (10 mmol) and the substituted benzaldehyde (10 mmol) in Ethanol (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add an aqueous solution of NaOH (40%, 2 mL) dropwise with vigorous stirring.
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a new, less polar spot (chalcone) indicates completion. The solution typically turns yellow/orange.
-
Step 2: Heterocyclization 5. To the same reaction vessel (containing the chalcone intermediate), add 2-hydroxyethylhydrazine (12 mmol, 1.2 equiv). 6. (Optional) If the reaction is sluggish, add 2-3 drops of glacial acetic acid. 7. Heat the mixture to Reflux (78 °C) for 4–6 hours.
- Checkpoint: The yellow color of the chalcone will fade or shift as the pyrazole forms. TLC should show a single major spot with distinct Rf.
- Cool the mixture to room temperature.
Step 3: Workup & Purification [3]
9. Pour the reaction mixture into crushed ice (100 g) with stirring.
10. The solid product usually precipitates immediately. Filter the solid under vacuum.
11. Wash the cake with cold water (
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Data Analysis
Solvent System Optimization
Efficiency depends heavily on the solvent's ability to solubilize the chalcone while permitting high-temperature reflux for the cyclization.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation |
| Ethanol | 78 | 4 | 88 | Best balance of solubility and green chemistry. |
| Methanol | 65 | 6 | 75 | Slower reaction rate due to lower reflux temp. |
| Acetic Acid | 118 | 2 | 82 | Faster, but workup is more tedious (neutralization req). |
| DMF | 153 | 1 | 65 | High yield loss during aqueous workup; difficult removal. |
Substrate Scope (Representative Data)
The protocol tolerates various electronic effects on the aryl aldehyde.
| Entry | Ar-Substituent (R) | Yield (%) | MP (°C) | Notes |
| 1 | H (Phenyl) | 88 | 110-112 | Standard reference. |
| 2 | 4-Cl | 92 | 128-130 | Electron-withdrawing groups accelerate Step 1. |
| 3 | 4-OMe | 81 | 105-107 | Electron-donating groups require longer reflux (6h). |
| 4 | 4-NO2 | 94 | 145-147 | High yield; product precipitates easily. |
| 5 | 2-OH | 78 | 118-120 | Potential for H-bonding interference; use excess base. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation on Ice | Product is too soluble in EtOH/Water mix. | Evaporate 50% of the ethanol before pouring onto ice. Alternatively, extract with Ethyl Acetate. |
| Low Yield (Step 1) | Incomplete condensation. | Ensure NaOH is fresh. Increase stirring time. Verify aldehyde quality (remove benzoic acid if oxidized). |
| Oily Product | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Regioisomer Mixture | Incorrect addition order. | Ensure the chalcone is fully formed before adding hydrazine. Do not mix all three components at T=0. |
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Novel Furan-2-yl-1H-pyrazoles. Griffith University / PubMed. [Link]
-
One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles. Heterocycles. [Link]
-
Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde. Scientific Research Publishing. [Link]
-
Synthesis and antimicrobial activities of various pyrazolines from chalcones. CABI Digital Library. [Link]
Sources
Application Note: Solvent Selection & Crystallization Protocol for 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Executive Summary
This application note details the systematic solvent selection and crystallization protocol for 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol . This heterocyclic compound features a unique amphiphilic structure comprising a lipophilic furan-pyrazole core and a hydrophilic hydroxyethyl tail. This duality presents specific challenges in solubility modulation, often leading to oiling-out or amorphous precipitation if solvent systems are not rigorously optimized.
This guide moves beyond simple "trial-and-error" by applying Hansen Solubility Parameters (HSP) and thermodynamic solubility modeling to design a robust crystallization process. We prioritize Cooling Crystallization for scale-up potential and Anti-Solvent Crystallization for yield maximization.
Molecular Analysis & Solubility Prediction
Structural Deconstruction
To select the correct solvent, we must first understand the intermolecular forces at play:
-
Furan Ring: Aromatic, lipophilic, weak H-bond acceptor (ether oxygen). Drives solubility in non-polar/moderately polar solvents.
-
Pyrazole Core: Aromatic, planar. The N2 nitrogen is a strong H-bond acceptor. Potential for
- stacking interactions (polymorphism risk). -
Hydroxyethyl Group (-CH2CH2OH): Aliphatic linker with a terminal hydroxyl. Acts as both H-bond donor and acceptor. This moiety imparts solubility in alcohols and water.[1]
Hansen Solubility Parameter (HSP) Estimation
Theoretical prediction based on group contribution methods.
| Parameter | Symbol | Estimated Value ( | Interaction Type |
| Dispersion | 18.5 | Van der Waals forces (Furan/Pyrazole rings) | |
| Polarity | 9.2 | Dipole-dipole (Heteroatoms) | |
| H-Bonding | 12.4 | Hydroxyl/Nitrogen interactions | |
| Total | 24.1 | Overall Solubility Parameter |
Strategic Insight: The molecule's
-
Ideal Solvents (
): Ethanol ( ), Isopropanol ( ), Ethyl Acetate ( ). -
Anti-Solvents (
): Heptane ( ), Water ( ).
Experimental Protocol: Solvent Screening
Tier 1: Rapid Solubility Screening (Visual)
Objective: Quickly categorize solvents into "Soluble," "Partially Soluble," and "Insoluble."
Materials:
-
10 mg of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol per vial.
-
Standard solvent panel (see Table 1).[2]
-
Heating block set to 60°C.
Procedure:
-
Place 10 mg of solid into a 2 mL HPLC vial.
-
Add solvent in aliquots: 100
L (High conc.), then up to 1 mL (Low conc.). -
Vortex and observe at 25°C .
-
If insoluble, heat to 60°C and observe.
-
Cooling Cycle: Allow hot solutions to cool slowly to 25°C. Check for crystals vs. oil.
Table 1: Screening Logic & Expected Outcomes
| Solvent Class | Representative Solvent | 25°C Behavior | 60°C Behavior | Crystallization Potential |
| Alcohol | Ethanol (EtOH) | Soluble (>50 mg/mL) | Very Soluble | High (Cooling) |
| Alcohol | Isopropanol (IPA) | Moderate | Soluble | High (Yield + Purity) |
| Ester | Ethyl Acetate (EtOAc) | Low/Moderate | Soluble | High (Polymorph Control) |
| Ketone | Acetone | Soluble | Very Soluble | Low (Yield loss, use as co-solvent) |
| Hydrocarbon | Heptane | Insoluble | Insoluble | Anti-Solvent Only |
| Aromatic | Toluene | Low | Moderate | Medium (Good for slow growth) |
| Aqueous | Water | Low | Moderate | Anti-Solvent (Risk of hydrate) |
Tier 2: Quantitative Solubility Curve (Gravimetric)
Objective: Generate data for the Van't Hoff plot to determine the Metastable Zone Width (MSZW).
Protocol:
-
Prepare saturated solutions in selected "Good Solvents" (e.g., IPA, EtOAc) at 20°C, 30°C, 40°C, and 50°C.
-
Stir for 24 hours to ensure equilibrium.
-
Filter supernatant through a 0.45
m PTFE syringe filter. -
Evaporate a known volume (e.g., 1 mL) in a tared vial and weigh the residue.
-
Calculation: Solubility
(g/L) = Mass of residue / Volume.
Crystallization Workflows
Method A: Cooling Crystallization (Preferred for Purity)
Best for: Removing structural impurities and controlling crystal size distribution (CSD).
-
Dissolution: Charge reactor with solid and Isopropanol (IPA) at a ratio of 1 g : 10 mL.
-
Heating: Heat to 70°C (near reflux) until full dissolution.
-
Polish Filtration: Filter hot solution to remove insoluble particulates (seeds for false nucleation).
-
Cooling Ramp:
-
Fast Cool to 55°C (Just above saturation).
-
Seed Addition: Add 0.5 wt% pure seed crystals at 55°C (Critical to prevent oiling out).
-
Slow Cool (0.2°C/min) to 5°C.
-
-
Isolation: Filter solid, wash with cold Heptane/IPA (1:1), and dry under vacuum at 40°C.
Method B: Anti-Solvent Crystallization (Preferred for Yield)
Best for: Thermally labile compounds or maximizing recovery.
-
Primary Solvent: Dissolve compound in Ethanol (High solubility) at 25°C (Conc. ~200 mg/mL).
-
Anti-Solvent: Use Water or Heptane .
-
Dosing:
-
Add Anti-solvent slowly via syringe pump (Rate: 0.5 mL/min).
-
Monitor turbidity.
-
Cloud Point: Stop addition at first persistent cloudiness. Stir for 30 mins (Aging).
-
Resume addition until solvent:anti-solvent ratio is 1:3.
-
-
Isolation: Filter and wash with pure anti-solvent.
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the specific molecular properties of the pyrazole-ethanol derivative.
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility behavior and risk of oiling out.
Critical Quality Attributes (CQA) & Characterization
Do not assume the solid is pure just because it is white. You must validate the solid form.
-
PXRD (Powder X-Ray Diffraction):
-
DSC (Differential Scanning Calorimetry):
-
Purpose: Determine melting point and solvate desolvation.
-
Target: Sharp endotherm. Broad peaks suggest impurities or solvent inclusion.
-
-
H-NMR:
-
Purpose: Check for residual solvent.[5] The lattice might trap Ethanol or Water (Solvates/Hydrates).
-
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard text for cooling crystallization kinetics). Link
-
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Protocol for DSC analysis). Link
-
PubChem. (2025).[6] Compound Summary: 2-(1H-pyrazol-1-yl)ethanol.[7][8][9][10] National Library of Medicine. (Analogous structure data). Link
-
Frawley, P. J., et al. (2012). "Assessment of Anti-Solvent Crystallization for Purification of an Active Pharmaceutical Ingredient." Chemical Engineering Research and Design, 90(1), 142-149. Link
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. unifr.ch [unifr.ch]
- 6. 1-(2-Furyl)ethanol | C6H8O2 | CID 107243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenesci.com [angenesci.com]
- 8. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Scilit [scilit.com]
- 9. matilda.science [matilda.science]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yields in furan-pyrazole cyclocondensation
Welcome to the technical support center for furan-pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with cyclocondensation reactions to form pyrazole moieties from furan-containing precursors. We will explore common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the furan-pyrazole cyclocondensation reaction?
The furan-pyrazole cyclocondensation is a class of chemical reactions used to synthesize a pyrazole ring system from a precursor that contains a furan group. Typically, this involves reacting a furan-bearing 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone), with a hydrazine derivative.[1] This method is a variation of the classic Knorr pyrazole synthesis and is invaluable for creating complex heterocyclic molecules with potential applications in pharmaceuticals and agrochemicals.[2][3]
Q2: What is the general reaction mechanism?
The reaction proceeds through a well-established pathway involving two key steps:
-
Nucleophilic Attack & Intermediate Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate that quickly eliminates water to yield a stable hydrazone or enamine intermediate.[4][5]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate (a dihydroxypyrazoline derivative), which subsequently undergoes acid- or base-catalyzed dehydration to yield the final aromatic pyrazole ring.
Caption: General mechanism of furan-pyrazole synthesis.
Q3: My reaction involves an α,β-unsaturated ketone (chalcone) instead of a 1,3-dicarbonyl. How does the mechanism differ?
When using a furan-containing chalcone, the reaction typically proceeds via a Michael addition. The hydrazine first adds to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclocondensation onto the carbonyl carbon to form a pyrazoline intermediate.[6] This pyrazoline is a non-aromatic precursor and must be oxidized in a subsequent step (or in situ) to form the final aromatic pyrazole product.[4][6] Failure to account for this oxidation step is a common source of low yields of the desired pyrazole.
Troubleshooting Guide for Low Yields
This section addresses specific, common problems encountered during furan-pyrazole cyclocondensation in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 1: My reaction yield is extremely low, or I'm recovering only starting material. What are the primary causes?
Answer: This is the most common issue and usually points to problems with either the reactants or the reaction conditions. Let's break down the possibilities.
-
Cause A: Poor Reactant Quality
-
Insight: Hydrazine and its derivatives are susceptible to degradation over time through oxidation.[7] Similarly, β-dicarbonyl compounds, especially β-ketoesters, can undergo hydrolysis or self-condensation under improper storage or if acidic/basic impurities are present.
-
Solution:
-
Hydrazine Purity: Use hydrazine hydrate from a freshly opened bottle or purify substituted hydrazines by distillation or recrystallization before use.
-
Dicarbonyl Integrity: Verify the purity of your furan-containing precursor by NMR or GC-MS. If it has been stored for a long time, consider resynthesizing or purifying it.
-
Stoichiometry: Ensure accurate stoichiometry. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[7]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Insight: The cyclocondensation and subsequent dehydration steps are highly sensitive to solvent, temperature, and catalysis. The furan ring itself can be sensitive to strongly acidic conditions, potentially leading to decomposition.[8]
-
Solution: Systematically screen reaction parameters. The choice of solvent and catalyst is often critical. While some reactions proceed without a catalyst, an acidic catalyst like acetic acid is frequently used to facilitate the dehydration step.[4] Some reactions work well at room temperature, while others require reflux.[4]
-
| Parameter | Condition | Rationale & Causality |
| Solvent | Ethanol, Methanol | Protic solvents can facilitate proton transfer for dehydration. Often the default choice. |
| Toluene, Dioxane | Aprotic solvents can be useful if reactants or products are sensitive to protic media. Allows for higher reflux temperatures. | |
| Trifluoroethanol (TFE) | Highly polar, non-nucleophilic solvent that can dramatically improve rates and, notably, regioselectivity. | |
| Catalyst | Acetic Acid (catalytic) | A weak Brønsted acid that protonates the hydroxyl group in the cyclized intermediate, making it a better leaving group (H₂O).[4] |
| PTSA, H₂SO₄ (catalytic) | Stronger acids can accelerate the reaction but increase the risk of furan ring degradation or other side reactions.[8] Use with caution. | |
| No Catalyst | The reaction can sometimes proceed thermally, especially at higher temperatures, driven by the formation of the stable aromatic pyrazole ring. | |
| Temperature | Room Temperature | Sufficient for highly reactive substrates. A good starting point to minimize side products. |
| Reflux (60-120 °C) | Often required to drive the final dehydration step, which can have a high activation energy. |
-
Cause C: Stalled Reaction at an Intermediate Stage
-
Insight: The reaction may successfully form the initial hydrazone but fail to cyclize or dehydrate. The hydrazone can sometimes be quite stable.[4][5]
-
Solution:
-
Monitor via TLC/LC-MS: Carefully track the reaction's progress. Compare the spots/peaks to your starting materials. The appearance of a new, stable spot that is not the product likely indicates the formation of an intermediate.
-
Promote Cyclization: If you suspect a stalled hydrazone, increasing the reaction temperature or adding a catalytic amount of acid (e.g., glacial acetic acid) can provide the energy needed to overcome the activation barrier for cyclization and dehydration.[7]
-
-
Issue 2: My TLC shows multiple product spots. How do I identify and control side reactions?
Answer: The formation of multiple products typically points to either a lack of regioselectivity or competing reaction pathways.
-
Problem A: Mixture of Regioisomers
-
Insight: When using an unsymmetrical furan-1,3-dicarbonyl and a substituted hydrazine (like methylhydrazine), two different pyrazole regioisomers can form. The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This is governed by a delicate balance of steric and electronic factors.[7]
-
Solution:
-
Steric Control: Use a bulkier substituent on either the hydrazine or the dicarbonyl to sterically hinder the attack at the more crowded carbonyl, favoring one isomer.[7]
-
Solvent Engineering: This is a powerful but often overlooked strategy. Switching from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. These solvents can selectively stabilize one transition state over the other through specific hydrogen bonding.
-
-
-
Problem B: Formation of Pyrazoline (from Chalcone Precursors)
-
Insight: As mentioned in FAQ Q3, reactions with α,β-unsaturated ketones (chalcones) yield pyrazolines, which are non-aromatic. These may appear as a major "side product" if the subsequent oxidation step is inefficient or omitted.[6]
-
Solution:
-
Introduce an Oxidant: If you have isolated the pyrazoline, you can subject it to a separate oxidation step. Common oxidants include air/oxygen (often sufficient when heating in a high-boiling solvent like DMSO), sulfur, or manganese dioxide (MnO₂).
-
One-Pot Oxidation: Modify the initial reaction to include the oxidant from the start, allowing for a one-pot synthesis of the pyrazole.
-
-
-
Problem C: Furan Ring Cleavage
-
Insight: Under certain conditions, particularly with harsh reagents or prolonged heating, the furan ring itself can be cleaved, leading to a complex mixture of byproducts.[9] This is a known issue in some benzofuro[3,2-c]pyrazole syntheses, resulting in phenolic pyrazole derivatives.[9]
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and time.
-
Avoid Strong Acids: Use catalytic acetic acid instead of stronger acids like sulfuric acid.
-
Protecting Groups: If the furan ring is particularly sensitive, consider if other synthetic routes are more viable.
-
-
Experimental Protocols
Protocol 1: General Procedure for Furan-Pyrazole Synthesis from a 1,3-Diketone
This protocol is a general guideline and requires optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the furan-containing 1,3-diketone (1.0 equivalent) in absolute ethanol (approximately 0.2-0.5 M concentration).
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Hydrazine Addition: Slowly add the hydrazine derivative (1.1 equivalents) to the solution at room temperature. Note that the initial addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically ~80 °C for ethanol).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[4]
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
- 12. (PDF) A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties [academia.edu]
- 13. rkmmanr.org [rkmmanr.org]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazole synthesis [organic-chemistry.org]
- 26. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
preventing furan ring opening during pyrazole synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Preventing Furan Ring Opening During Pyrazole Synthesis
Diagnostic Protocol Selector
Start Here. Do not blindly apply the standard Knorr synthesis (HCl/Reflux). The stability of your furan ring is dictated by its substitution pattern.[1] Use this decision tree to select the correct synthetic route.
Figure 1: Decision matrix for selecting reaction conditions based on furan electronic properties.
Critical Failure Modes: The "Why"
Understanding the mechanism of failure is the only way to prevent it. The furan ring is not inert; it is a masked 1,4-dicarbonyl system waiting to be unleashed by acid.
The Mechanism of Ring Opening (Acid-Catalyzed Hydrolysis)
In the presence of strong mineral acids (HCl, H₂SO₄) and water, furan undergoes protonation. This is the critical failure point that competes with pyrazole formation.
-
Protonation: The furan ring is protonated at the
-position (C2/C5).[2] While -protonation is possible, -protonation is kinetically favored but leads to the destructive pathway [1]. -
Nucleophilic Attack: Water attacks the resulting cation, forming a hemiacetal (dihydro-furanol).
-
Ring Scission: The hemiacetal collapses, opening the ring to form a 1,4-dicarbonyl (e.g., succindialdehyde derivatives).
-
Polymerization: These acyclic aldehydes rapidly polymerize to form the "black tar" often seen in failed reactions, or react with hydrazine to form complex mixtures of dihydropyridazines [2].
Figure 2: Mechanistic pathway of acid-catalyzed furan degradation.
Optimized Protocols
These protocols are designed to minimize the residence time of the furan in acidic aqueous media.
Protocol A: Buffered Knorr Synthesis (General Purpose)
Best for: Furans with electron-withdrawing groups or alkyl substituents that are not hypersensitive.
The Logic: Replaces strong mineral acids with Acetic Acid (AcOH). AcOH provides sufficient protonation to activate the 1,3-dicarbonyl for hydrazine attack but is often too weak to rapidly protonate the furan ring [3].
-
Dissolution: Dissolve 1.0 eq of the 1,3-dicarbonyl compound in Ethanol (0.5 M concentration).
-
Catalyst: Add 0.1 – 0.5 eq of Glacial Acetic Acid .
-
Addition: Add 1.1 eq of Hydrazine Hydrate dropwise at Room Temperature (RT).
-
Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[5]
-
Workup: Evaporate ethanol. If the product precipitates, filter and wash with cold ethanol. If oil, neutralize with saturated NaHCO₃ (carefully) and extract with EtOAc.
Protocol B: Lewis-Acid Catalyzed / Iodine Promoted
Best for: Electron-rich furans (e.g., methoxy-furan) that turn to tar in AcOH.
The Logic: Uses
-
Setup: Mix 1.0 eq 1,3-dicarbonyl and 1.1 eq Hydrazine Hydrate in Ethanol.
-
Promoter: Add 10 mol% Molecular Iodine (
) or 5 mol% . -
Conditions: Stir at RT for 30 mins, then mild heat (40–50°C) if necessary.
-
Quench: Add aqueous
(thiosulfate) to remove iodine color. -
Isolation: Extract with DCM.
Protocol C: The Chalcone Route (Base-Mediated)
Best for: 1,3,5-trisubstituted pyrazoles where the furan is part of the starting aldehyde.
The Logic: Base-catalyzed Claisen-Schmidt condensation forms a chalcone, which is then cyclized with hydrazine. This keeps the pH > 7 for the majority of the sequence [5].
-
Chalcone Formation: React Acetyl-Furan + Aryl Aldehyde (or vice versa) in EtOH with NaOH (aq). Isolate the chalcone.
-
Cyclization: Dissolve Chalcone in EtOH. Add Hydrazine Hydrate (2.0 eq).
-
Reflux: Reflux in EtOH. If reaction is sluggish, add catalytic AcOH (drops) only at the end to drive aromatization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Oil | Furan Ring Opening. Acid concentration too high or too much water present. | Switch to Protocol B (Lewis Acid). Ensure solvents are anhydrous. Use molecular sieves in the reaction. |
| Regioisomer Mix | Knorr Kinetics. Hydrazine attacks the most reactive carbonyl first. | If using unsymmetrical 1,3-dicarbonyls, steric bulk controls the outcome. You may need to switch to the Chalcone Route (Protocol C) to force regioselectivity. |
| Stalled Reaction | Insufficient Activation. Acetic acid too weak for sterically hindered ketones. | Increase temperature to reflux. If still stalled, use Protocol B with |
| Product is Unstable | Trace Acid. Residual acid in the solid product causes slow degradation on the shelf. | Ensure the final workup includes a basic wash (NaHCO₃). Store the compound at -20°C. |
Frequently Asked Questions (FAQ)
Q: Can I use HCl if I keep the temperature low?
A: Generally, No. Even at
Q: Why does my furan survive in the starting material but degrade during the reaction? A: Hydrazine + Water + Acid is a harsh combination. The reaction generates water (dehydration). This in situ water, combined with the acid catalyst, creates the hydrolytic conditions necessary for ring opening. Using molecular sieves (3Å or 4Å) in the reaction flask can scavenge this water and protect the furan.
Q: Is the "Paal-Knorr" reaction the same thing? A: No, but they are related dangers. Paal-Knorr synthesizes pyrroles/furans from 1,4-dicarbonyls. If your furan opens, it becomes a 1,4-dicarbonyl. The hydrazine can then react with this opened furan to form N-amino-pyrroles or dihydropyridazines, leading to complex impurity profiles.
References
-
Grebner, W. et al. (2020). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution: A Mechanistic Study. Journal of Physical Chemistry A. Link (Mechanistic grounding for protonation sites).
-
Liang, S. et al. (2017). Control of Furan Ring Opening during Polymerization.[1][3][4] MDPI Polymers. Link (Data on furan stability and polymerization).
-
Akolkar, H. N. et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan Containing Pyrazolyl Pyrazolines. Polycyclic Aromatic Compounds.[5] Link (Protocol A validation: AcOH/EtOH reflux).
-
Ren, Y. et al. (2014). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds.[6] Organic Chemistry Frontiers. Link (Protocol B validation: Iodine mediated).
-
Solankee, A. et al. (2010). Synthesis of chalcones, pyrazolines and aminopyrimidines. Rasayan Journal of Chemistry. Link (Protocol C validation: Chalcone route).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. rkmmanr.org [rkmmanr.org]
- 6. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Hydrazinoethanol Additions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing reaction temperatures during hydrazinoethanol addition experiments. Here, you will find troubleshooting guidance and frequently asked questions designed to address specific challenges you may encounter.
Introduction: The Critical Role of Temperature in Hydrazinoethanol Additions
Hydrazinoethanol (HOCH₂CH₂NHNH₂) is a valuable bifunctional reagent, featuring both a hydroxyl and a hydrazine moiety. This structure allows for a variety of chemical transformations, most notably nucleophilic additions to carbonyl compounds, epoxides, and α,β-unsaturated systems. The temperature at which these reactions are conducted is a critical parameter that dictates not only the reaction rate but also the product distribution and yield. Understanding the thermodynamic and kinetic principles governing these additions is paramount to achieving desired outcomes and minimizing side reactions. This guide will provide the foundational knowledge and practical advice to master the thermal aspects of your hydrazinoethanol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of hydrazinoethanol addition reactions?
As with most chemical reactions, increasing the temperature generally increases the rate of hydrazinoethanol additions.[1] This is because higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. For many standard hydrazone formations, refluxing the reaction mixture is a common practice to ensure a reasonable reaction time.[2][3]
Q2: How does temperature influence the equilibrium of hydrazone formation with aldehydes and ketones?
The formation of a hydrazone from hydrazinoethanol and an aldehyde or ketone is a reversible equilibrium reaction.[2][4] While higher temperatures increase the rate of both the forward and reverse reactions, the removal of a byproduct, in this case, water, is often necessary to drive the equilibrium towards the product. In some cases, excessive heat can favor the reverse hydrolysis reaction, especially in the presence of water.[2]
Q3: Can temperature be used to control the regioselectivity of hydrazinoethanol addition to α,β-unsaturated carbonyl compounds (Michael Addition)?
Yes, temperature is a key factor in controlling the regioselectivity of addition to α,β-unsaturated aldehydes and ketones. These substrates offer two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4).
-
1,2-Addition (Kinetic Control): Addition to the carbonyl carbon is generally faster and is favored at lower temperatures. This is the kinetically controlled product.
-
1,4-Addition (Michael Addition - Thermodynamic Control): Addition to the β-carbon is often thermodynamically more stable. Higher temperatures can provide the energy needed to overcome the activation barrier for this pathway and can also facilitate the reversal of the faster-forming 1,2-adduct, leading to the thermodynamically favored 1,4-adduct.[5][6]
Therefore, if the Michael adduct is the desired product, performing the reaction at elevated temperatures is often beneficial. Conversely, for the 1,2-adduct, lower temperatures are generally preferred.
Q4: What is a "retro-Michael" reaction, and how can temperature be managed to avoid it?
The retro-Michael reaction is the reverse of the Michael addition, where the adduct reverts to the starting materials.[5] This can be a significant issue if the Michael adduct is not sufficiently stable. Higher temperatures can promote the retro-Michael reaction. Therefore, a careful balance must be struck. The temperature should be high enough to favor the 1,4-addition but not so high that it initiates the reverse reaction. Once the reaction is complete, it is advisable to cool the mixture to prevent product degradation.
Q5: How does temperature affect the reaction of hydrazinoethanol with epoxides?
The reaction of hydrazinoethanol with epoxides is a nucleophilic ring-opening reaction. Generally, this reaction is facilitated by heating. The commercial production of hydrazinoethanol itself involves the reaction of hydrazine hydrate with ethylene oxide under controlled temperature and pressure to manage the exothermicity.[7] Theoretical studies on the reduction of graphene oxide with hydrazine suggest that the removal of epoxide groups is more favorable at elevated temperatures, in the range of 100-150 °C.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being overcome, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or other analytical methods. Consider refluxing the reaction mixture in an appropriate solvent.[2][3] |
| Reaction temperature is too high: This can lead to the decomposition of starting materials, intermediates, or the final product. For Michael additions, a very high temperature might be promoting a retro-Michael reaction.[5] | Lower the reaction temperature and increase the reaction time. If a retro-Michael reaction is suspected, try to run the reaction at the lowest temperature that gives a reasonable rate of formation for the desired adduct. | |
| Formation of Multiple Products (Low Selectivity) | Incorrect temperature for selective addition to α,β-unsaturated systems: As discussed in the FAQs, temperature plays a crucial role in 1,2- vs. 1,4-addition. | For the 1,4-adduct (Michael product) , ensure the temperature is high enough to favor thermodynamic control.[6] For the 1,2-adduct , conduct the reaction at a lower temperature to favor kinetic control.[6] |
| Side reactions due to excessive heat: High temperatures can promote various side reactions, such as polymerization, elimination, or decomposition. | Reduce the reaction temperature. Consider the use of a catalyst that may allow the reaction to proceed at a lower temperature. | |
| Formation of Azine Byproduct | Excess carbonyl compound and elevated temperature: In the presence of excess aldehyde or ketone, the initially formed hydrazone can react with another molecule of the carbonyl compound to form an azine (R₂C=N-N=CR₂), especially at higher temperatures.[8] | Use a 1:1 stoichiometry of hydrazinoethanol to the carbonyl compound. If azine formation is still an issue, consider adding the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration. A lower reaction temperature may also disfavor azine formation. |
| Reaction Stalls Before Completion | Equilibrium has been reached: The reaction may have reached a point of equilibrium where the rates of the forward and reverse reactions are equal. | If water is a byproduct (e.g., in hydrazone formation), try removing it using a Dean-Stark apparatus to drive the reaction to completion. A moderate increase in temperature can also shift the equilibrium, but be mindful of potential side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation from Hydrazinoethanol and an Aldehyde/Ketone
This protocol provides a general starting point for the synthesis of a hydrazone. The optimal temperature will be substrate-dependent and may require optimization.
Materials:
-
Hydrazinoethanol
-
Aldehyde or Ketone
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in ethanol.
-
Add hydrazinoethanol (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
The hydrazone product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Optimizing Temperature for Michael Addition of Hydrazinoethanol to an α,β-Unsaturated Ketone
This protocol outlines a method for determining the optimal temperature for favoring the 1,4-addition product.
Materials:
-
Hydrazinoethanol
-
α,β-Unsaturated Ketone (e.g., chalcone)
-
Solvent (e.g., ethanol, DMSO)
-
Heating/cooling bath with precise temperature control
-
Small-scale reaction vials
-
Analytical instrument for monitoring product distribution (e.g., HPLC, GC-MS)
Procedure:
-
Set up a series of small-scale reactions in parallel, each with the same concentration of hydrazinoethanol and the α,β-unsaturated ketone.
-
Run each reaction at a different, constant temperature (e.g., 25 °C, 50 °C, 75 °C, 100 °C).
-
Take aliquots from each reaction at regular time intervals and quench the reaction.
-
Analyze the aliquots to determine the ratio of the 1,2-adduct to the 1,4-adduct.
-
Plot the product ratio as a function of temperature to identify the optimal temperature for maximizing the yield of the desired Michael adduct.
Visualizing Reaction Pathways and Optimization Logic
Diagram 1: General Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: Acid-catalyzed formation of a hydrazone from a carbonyl compound and hydrazinoethanol.
Diagram 2: Temperature-Dependent Selectivity in Additions to α,β-Unsaturated Carbonyls
Caption: Influence of temperature on the selectivity of hydrazinoethanol addition to α,β-unsaturated carbonyls.
References
- Hydrazones. (n.d.). In Science of Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Managing reaction temperature for selective Michael addition. BenchChem.
- Organic Syntheses. (n.d.). Acetone hydrazone. Organic Syntheses Procedure.
- Lourdes, M., et al. (2019). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 10(44), 5993-6003.
- Hydrazone Formation. (n.d.).
- Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
- Wikipedia. (n.d.). Hydrazone. Wikipedia.
- Effect of temperature on addition to conjugated carbonyl compounds. (2021, October 10). YouTube.
- Bain, R. M., & Jencks, W. P. (1961). The Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 83(19), 4290–4291.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- Science of Synthesis. (n.d.). Product Class 17: Hydrazones.
- AERU. (2026, January 31). 2-hydrazinoethanol. University of Hertfordshire.
- White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Frontiers. (2019, November 13).
- Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
- ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. (n.d.).
- ACS Publications. (2009, July 17). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- PMC. (n.d.). Atmospheric reaction of hydrazine plus hydroxyl radical.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Radiation chemistry of aqueous solutions of hydrazine at elevated temperatures Part 2.—Solutions containing oxygen.
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pgsds.ictp.it [pgsds.ictp.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazone Formation [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 2-hydrazinoethanol [sitem.herts.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Hydrazinoethanol (2-HE)
Subject: Troubleshooting Guide for the Removal of Unreacted 2-Hydrazinoethanol (CAS 109-84-2) Ticket Priority: High (Genotoxic Impurity / Downstream Interference) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Impurity
You are likely reading this because standard evaporation did not work. Unlike simple hydrazine, 2-Hydrazinoethanol (2-HE) possesses a bifunctional structure (
-
The Problem: Its boiling point is high (~155°C at reduced pressure), making rotary evaporation ineffective. Its high polarity causes it to streak on silica gel, often co-eluting with polar products. Furthermore, it is a structural alert for genotoxicity (ICH M7), requiring removal to ppm levels.
-
The Solution: You must exploit its basicity (
) or its nucleophilicity (reactivity with aldehydes) to remove it.
Module 1: Strategic Decision Framework
Before attempting a specific protocol, determine the physicochemical compatibility of your target molecule.[1]
Figure 1: Decision matrix for selecting the appropriate purification methodology based on product solubility and stability.
Module 2: Protocol A - The Acidic Wash (Protonation Trap)
Best For: Lipophilic, acid-stable products (e.g., amides, protected heterocycles).
Mechanism: 2-HE is protonated by acid to form a water-soluble salt (
Step-by-Step Guide:
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Note: DCM is preferred if your product is moderately polar.
-
The Wash:
-
Wash the organic layer 3x with 1M HCl (or 10% Citric Acid if functional groups are moderately acid-sensitive).
-
Critical Check: Measure the pH of the aqueous layer after the first wash. It must be < pH 3. If not, 2-HE is not fully protonated and will partition back into the organic phase.
-
-
Brine Polish: Perform a final wash with saturated brine to remove residual water/acid.
-
Drying: Dry over
and concentrate.
Data Validation:
| Parameter | 2-HE State | Partition Coefficient (LogP) | Phase Preference |
|---|---|---|---|
| Neutral (pH > 8) | Free Base | -1.6 (approx) | Organic/Aqueous Mix |
| Acidic (pH < 3) | Protonated Salt | < -3.0 | >99% Aqueous |
Module 3: Protocol B - Solid-Supported Scavenging
Best For: Acid-sensitive products, water-soluble products, or "One-Pot" synthesis workflows. Mechanism: This method uses a polymer-supported aldehyde (e.g., PS-Benzaldehyde) to covalently bind 2-HE via hydrazone formation. The impurity becomes part of the solid bead and is filtered away.
Figure 2: Covalent capture mechanism. The hydrazine impurity reacts with the resin-bound aldehyde to form a stable hydrazone linkage.
Step-by-Step Guide:
-
Stoichiometry Calculation: Calculate the theoretical excess of 2-HE in your mixture. Use 3 to 4 equivalents of aldehyde resin relative to the excess hydrazine.
-
Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. Avoid MeOH or EtOH if possible, as they can slow down the hydrazone formation equilibrium.
-
Incubation:
-
Add PS-Benzaldehyde resin.[2]
-
Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze the imine/hydrazone formation.
-
Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad. The 2-HE is now trapped on the resin.
-
Rinse: Rinse the resin cake with solvent to recover any physically adsorbed product.
Module 4: Analytical Detection (QC)
Issue: 2-HE lacks a strong chromophore, making it nearly invisible on standard UV-HPLC (254 nm). Solution: You must derivatize the sample before analysis to "light it up."
Derivatization Protocol for HPLC:
-
Reagent: Prepare a solution of 2-Hydroxy-1-naphthaldehyde (HNA) or simple Benzaldehyde in diluent.
-
Reaction: Mix your sample (100 µL) with the reagent (excess). Heat at 60°C for 15 minutes.
-
Analysis: Inject onto HPLC. Monitor at 406 nm (visible range).[3]
-
Why? The resulting hydrazone is highly conjugated and absorbs in the visible yellow region, avoiding interference from your API which likely absorbs in the UV range.
-
Frequently Asked Questions (FAQs)
Q: Can I just use a high-vacuum pump to remove it? A: Rarely. 2-HE has a boiling point of ~155°C at moderate vacuum. Even at high vacuum (<1 mbar), the heat required to distill it often degrades valuable intermediates. Furthermore, 2-HE tends to form azeotropes with water and alcohols.
Q: I used the Acid Wash (Protocol A), but the impurity is still there. Why? A: This is usually due to the "Amphiphilic Trap." 2-HE is very soluble in water, but if your organic solvent is also polar (like THF or n-Butanol), the partition coefficient is not high enough.
-
Fix: Switch the organic solvent to DCM or Chloroform for the extraction. If your product crashes out, use Protocol B (Scavenging).
Q: Is 2-Hydrazinoethanol considered a Genotoxic Impurity (GTI)? A: Yes. Hydrazines are generally flagged as Class 2 or Class 3 impurities under ICH M7 guidelines. You must demonstrate purge capability or control it to the Threshold of Toxicological Concern (TTC), often <1.5 µ g/day depending on treatment duration.
Q: My product reacts with the PS-Benzaldehyde resin! A: If your product contains a primary amine, it might compete for the aldehyde. However, hydrazines are significantly more nucleophilic (alpha-effect) than standard amines.
-
Fix: Conduct the scavenging at lower temperatures (0°C) or switch to a Sulfonic Acid resin (SCX) which binds bases by pKa rather than covalent bond formation.
References
-
Physicochemical Properties: PubChem. 2-Hydrazinoethanol (Compound). National Library of Medicine. Available at: [Link]
-
Scavenging Methodology: Biotage.[2] Solid-Supported Reagents and Scavengers Application Note. Available at: [Link] (General reference for PS-Benzaldehyde applications in hydrazine removal).
-
Regulatory Guidelines: International Council for Harmonisation (ICH).[4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]
-
Analytical Derivatization: Liu, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Furan and Pyrazole Ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to IR Spectroscopy in Heterocyclic Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure.[2] For drug development professionals and researchers working with heterocyclic compounds like furan and pyrazole derivatives, IR spectroscopy offers a rapid and reliable method to confirm the presence of key structural motifs and to track chemical transformations.
This guide focuses on the IR spectral features of two common heterocyclic scaffolds, furan and pyrazole, each bearing a 2-hydroxyethyl (ethanol) substituent. We will dissect the individual contributions of the heterocyclic ring and the ethanol sidechain to the overall IR spectrum, highlighting the diagnostic peaks that enable their differentiation and characterization.
The Vibrational Landscape of Furan-Ethanol Derivatives
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its IR spectrum is characterized by a combination of ring stretching and bending vibrations, as well as C-H stretching and bending modes.[3] The addition of an ethanol substituent introduces the characteristic vibrations of the hydroxyl group and the aliphatic C-C and C-H bonds.
A representative example is 2-(furan-2-yl)ethanol. Its IR spectrum is a composite of the vibrations from both the furan ring and the ethanol side chain.
Caption: The IR spectrum of a furan-ethanol derivative is a combination of the vibrational modes of the furan ring and the ethanol substituent.
The key diagnostic peaks for furan-ethanol derivatives are summarized in the table below. The broad O-H stretching band is a dominant feature, indicative of hydrogen bonding.[2] The C-O stretching of the alcohol typically appears as a strong band, while the furan ring vibrations, particularly the C-O-C stretching, provide a unique signature for the heterocyclic core.
The Vibrational Landscape of Pyrazole-Ethanol Derivatives
Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of the N-H group in unsubstituted pyrazole gives rise to a characteristic N-H stretching vibration.[4] However, in N-substituted pyrazoles, such as 1-(2-hydroxyethyl)pyrazole, this peak is absent. The IR spectrum is then dominated by the ring vibrations and the substituent's absorptions.
Caption: The IR spectrum of a pyrazole-ethanol derivative is a composite of the vibrational modes of the pyrazole ring and the ethanol substituent.
For 1-(2-hydroxyethyl)pyrazole, the IR spectrum will prominently feature the broad O-H stretch from the ethanol group. The pyrazole ring itself contributes with C=N and C=C stretching vibrations, as well as various in-plane and out-of-plane bending modes.[5] The C-N stretching within the pyrazole ring is also a key diagnostic feature.
Comparative Analysis of IR Spectra
A direct comparison of the IR spectra of furan-ethanol and pyrazole-ethanol derivatives reveals key differences that allow for their unambiguous identification. The following table summarizes the expected characteristic absorption bands for 2-(furan-2-yl)ethanol and 1-(2-hydroxyethyl)pyrazole.
| Vibrational Mode | Furan-Ethanol Derivative (2-(furan-2-yl)ethanol) | Pyrazole-Ethanol Derivative (1-(2-hydroxyethyl)pyrazole) | Key Differentiating Features |
| O-H Stretch (Alcohol) | ~3350 cm⁻¹ (broad, strong) | ~3350 cm⁻¹ (broad, strong) | Both show a prominent broad O-H stretch due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ (weak to medium) | ~3100-3000 cm⁻¹ (weak to medium) | Similar regions for the heterocyclic C-H stretches. |
| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ (medium) | ~2950-2850 cm⁻¹ (medium) | Characteristic of the ethyl group in both molecules. |
| C=C and C=N Stretch (Ring) | ~1600-1450 cm⁻¹ (medium) | ~1590 cm⁻¹ (C=N), ~1500 cm⁻¹ (C=C) (medium) | The presence of a distinct C=N stretch is characteristic of the pyrazole ring. |
| Ring Vibrations | ~1225 cm⁻¹ (C-O-C stretch), ~1020 cm⁻¹ | ~1400-1300 cm⁻¹ (ring stretching) | The strong C-O-C stretch around 1225 cm⁻¹ is a key identifier for the furan ring. |
| C-O Stretch (Alcohol) | ~1050 cm⁻¹ (strong) | ~1050 cm⁻¹ (strong) | Strong absorption in both due to the primary alcohol. |
| Out-of-Plane Bending | ~740 cm⁻¹ (strong) | ~750 cm⁻¹ (strong) | The position of this strong band can be indicative of the substitution pattern on the ring. |
Note: The exact peak positions can vary depending on the sample state (e.g., liquid film, KBr pellet, or solution) and the presence of intermolecular interactions.
Experimental Protocol: Acquiring High-Quality IR Spectra
This section provides a detailed methodology for obtaining the IR spectrum of a liquid heterocyclic alcohol derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This technique is often preferred for liquids due to its minimal sample preparation.[6]
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.
Materials:
-
Sample of furan-ethanol or pyrazole-ethanol derivative.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole [webbook.nist.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Hydroxyethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous therapeutic agents. The introduction of a hydroxyethyl substituent to the pyrazole core presents a fascinating challenge in structural analysis, especially when distinguishing between positional isomers. Mass spectrometry (MS), a cornerstone of analytical chemistry, offers a powerful tool to unravel these structural nuances through the analysis of fragmentation patterns. This guide provides a comprehensive comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(2-hydroxyethyl)pyrazole, 3-(2-hydroxyethyl)pyrazole, and 4-(2-hydroxyethyl)pyrazole, supported by established fragmentation principles of the pyrazole ring and alkyl alcohols.
Core Fragmentation Principles: A Tale of Two Moieties
The fragmentation of hydroxyethyl pyrazoles under electron ionization is governed by the interplay between the stable pyrazole ring and the reactive hydroxyethyl side chain. Understanding the characteristic fragmentation of each component is key to interpreting the overall mass spectrum.
The Pyrazole Ring: A Stable Heterocycle with Characteristic Fissures
The pyrazole ring is a relatively stable aromatic system. Its fragmentation in EI-MS is well-documented and typically proceeds through several key pathways.[1] The initial molecular ion (M+•) can undergo ring cleavage, leading to the loss of neutral molecules such as dinitrogen (N₂) or hydrogen cyanide (HCN).[2] The relative abundance of the resulting fragment ions can be influenced by the position and nature of any substituents.[1]
The Hydroxyethyl Side Chain: A Source of Diagnostic Fragments
The 2-hydroxyethyl group introduces several predictable fragmentation pathways characteristic of alcohols.[3] Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom, is a dominant process. This results in the formation of a stable oxonium ion. Additionally, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.
A Comparative Analysis of Hydroxyethyl Pyrazole Isomers
1-(2-Hydroxyethyl)pyrazole: Fragmentation Driven by the N-Substituent
In 1-(2-hydroxyethyl)pyrazole, the side chain is attached to a nitrogen atom of the pyrazole ring. This N-substitution is expected to significantly influence the fragmentation cascade.
A primary and highly diagnostic fragmentation pathway is the α-cleavage of the C-C bond in the hydroxyethyl group, leading to the formation of the base peak at m/z 97. This corresponds to the pyrazole ring with a methylene group attached to the nitrogen. Another significant fragmentation is the loss of the entire hydroxyethyl group, resulting in a fragment at m/z 67, corresponding to the pyrazole radical cation.
dot
Caption: Predicted fragmentation of 1-(2-hydroxyethyl)pyrazole.
3-(2-Hydroxyethyl)pyrazole: A Tale of Ring and Side-Chain Scission
When the hydroxyethyl group is attached to the C3 position of the pyrazole ring, the fragmentation pattern is anticipated to be more complex, involving cleavages within both the ring and the side chain.
A key fragmentation pathway is expected to be the benzylic-type cleavage of the C-C bond between the pyrazole ring and the hydroxyethyl group. This would lead to a prominent ion at m/z 81, corresponding to the pyrazolyl-methyl cation. Another important fragmentation would be the loss of a vinyl alcohol radical, leading to a fragment at m/z 69.
dot```dot graph Fragmentation_3_Hydroxyethylpyrazole { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M]+•\nm/z 112"]; F97 [label="[M - CH3]+•\nm/z 97"]; F81 [label="[M - CH2OH]+•\nm/z 81"]; F69 [label="[M - C2H3O]+•\nm/z 69"]; F54 [label="[C3H4N]+"];
M -> F97 [label="- •CH3"]; M -> F81 [label="- •CH2OH"]; M -> F69 [label="- •C2H3O"]; F81 -> F54 [label="- HCN"]; }
Caption: Predicted fragmentation of 4-(2-hydroxyethyl)pyrazole.
Comparative Summary of Predicted Fragmentation Patterns
The following table summarizes the key predicted diagnostic fragment ions for the three hydroxyethyl pyrazole isomers under electron ionization.
| m/z | Predicted Fragment | 1-(2-hydroxyethyl)pyrazole | 3-(2-hydroxyethyl)pyrazole | 4-(2-hydroxyethyl)pyrazole |
| 112 | [M]+• | +++ | +++ | +++ |
| 97 | [M - CH₃]+• | - | ++ | ++ |
| 94 | [M - H₂O]+• | ++ | + | + |
| 84 | [M - C₂H₄]+• | - | - | ++ |
| 81 | [M - CH₂OH]+• | + | +++ | +++ |
| 68 | [Pyrazole-N-CH₂]+ | +++ | - | - |
| 67 | [Pyrazole]+• | ++ | + | + |
Relative abundance is predicted as +++ (high), ++ (medium), + (low), or - (not expected or very low).
Experimental Protocol for GC-MS Analysis of Hydroxyethyl Pyrazoles
This protocol provides a general procedure for the analysis of hydroxyethyl pyrazoles using gas chromatography-mass spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and the purity of the samples.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the hydroxyethyl pyrazole sample and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis
-
Total Ion Chromatogram (TIC): Analyze the TIC to determine the retention time of the hydroxyethyl pyrazole isomer.
-
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
-
Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained fragmentation pattern with the predicted patterns to distinguish between the isomers.
dot
Caption: General workflow for GC-MS analysis of hydroxyethyl pyrazoles.
Conclusion
The differentiation of hydroxyethyl pyrazole isomers by mass spectrometry is a nuanced task that relies on a detailed understanding of their fragmentation behaviors. While experimental data for direct comparison remains to be published, a predictive analysis based on fundamental principles of mass spectrometry provides a robust framework for their identification. The position of the hydroxyethyl substituent profoundly influences the fragmentation pathways, leading to unique and diagnostic ions for each isomer. The 1-isomer is expected to be characterized by a dominant fragment from α-cleavage of the side chain, while the 3- and 4-isomers are predicted to show prominent ions resulting from benzylic-type cleavage. This guide, by providing a comparative overview of these predicted patterns and a detailed experimental protocol, aims to equip researchers with the necessary tools to confidently tackle the structural elucidation of these important heterocyclic compounds.
References
-
Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS - ResearchGate. (URL: [Link])
-
Liquid chromatography with accurate mass measurement on a triple quadrupole mass-spectrometer for the identification and quantification of N-lactoyl ethanolamine in wine - PubMed. (URL: [Link])
-
Ethanolamines in Water Samples by LC–MS | LCGC International. (URL: [Link])
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers - Glen Jackson - West Virginia University. (URL: [Link])
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (URL: [Link])
-
Monitoring ethanolamines - SCIEX. (URL: [Link])
-
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
-
Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])
-
Interpretation of mass spectra. (URL: [Link])
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC. (URL: [Link])
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (URL: [Link])
-
Interesting signals from (electro)chemical mass spectrometry: are they real? - ChemRxiv. (URL: [Link])
-
The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea - Digital Showcase @ University of Lynchburg. (URL: [Link])
Sources
Crystallographic Insights & Comparative Analysis: 1-(2-Hydroxyethyl)-3-Substituted Pyrazoles
Topic: X-ray crystallography data for 1-(2-hydroxyethyl)-3-substituted pyrazoles Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of 1-(2-hydroxyethyl)-3-substituted pyrazoles , a class of heterocycles critical in medicinal chemistry for their bioisosteric properties and enhanced solubility profiles. Unlike simple
We analyze the structural data of key derivatives—specifically comparing the hydroxyethyl variants against their 1-phenyl and 1-methyl analogs—to reveal how this substitution breaks the canonical pyrazole dimerization, favoring complex supramolecular hydrogen-bonding networks essential for fragment-based drug design (FBDD).
Structural Architecture & H-Bonding Dynamics
The defining feature of 1-(2-hydroxyethyl) pyrazoles is the disruption of the planar "hydrophobic slab" typical of pyrazole crystals. Standard pyrazoles often crystallize as planar dimers or stacks. The hydroxyethyl tail introduces out-of-plane dimensionality and new H-bond vectors.
Comparative Metric A: The "Flexible Arm" Effect
In 1-methylpyrazoles, the methyl group is sterically passive. In contrast, the 2-hydroxyethyl group acts as a bifunctional anchor .
-
1-Methyl/Phenyl Analogs: Typically form centrosymmetric dimers via
or stacking. The lattice energy is dominated by dispersive forces. -
1-(2-Hydroxyethyl) Analogs: The terminal hydroxyl group (
) competes with the pyrazole nitrogen ( ) for hydrogen bonding.-
Observation: X-ray data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol reveals that the hydroxyethyl arm facilitates the formation of extended supramolecular chains rather than discrete dimers.
-
Mechanism: The hydroxyl proton acts as a donor to the
of an adjacent pyrazole (or pyridine) ring, while the hydroxyl oxygen accepts protons from weak donors, creating a 3D lattice rather than 2D sheets.
-
Comparative Metric B: Crystal Packing Efficiency
| Feature | 1-Methyl-3-Substituted | 1-Phenyl-3-Substituted | 1-(2-Hydroxyethyl)-3-Substituted |
| Space Group | Often High Symmetry (e.g., | Monoclinic/Triclinic | Tendency for |
| Dominant Interaction | Van der Waals / Dipole | Strong H-Bonding ( | |
| Solubility (Calc.) | Moderate (Lipophilic) | Low (Highly Lipophilic) | High (Amphiphilic) |
| Lattice Stability | Moderate | High (Rigid) | High (Enthalpically stabilized by H-bonds) |
Critical Insight: The
interaction distance in hydroxyethyl derivatives is typically 2.855(2) Å , significantly shorter than the Van der Waals contact, indicating a strong, directional bond that directs crystal growth along specific axes (often the b-axis).
Experimental Data: Case Study
Compound: 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol This molecule serves as the primary reference standard for the class, exhibiting the characteristic "hydroxyethyl twist."
Table 1: Crystallographic Parameters
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for polar organic molecules. |
| Space Group | Centrosymmetric; favors antiparallel dipole alignment. | |
| Unit Cell Dimensions | The elongated c-axis accommodates the flexible hydroxyethyl tail. | |
| Volume ( | ~1190 | Indicates efficient packing despite the flexible tail. |
| Z | 4 | Four molecules per unit cell. |
| Density ( | ~1.30 mg/m³ | Higher than simple alkyl pyrazoles due to H-bond network density. |
Table 2: Selected Bond Lengths & Angles
| Bond / Angle | Measurement | Comparison to Standard |
| N1–N2 (Pyrazole) | 1.365(3) Å | Typical for pyrazoles; unaffected by hydroxyethyl sub. |
| N1–C(ethyl) | 1.465(4) Å | |
| C–C (Ethyl bridge) | 1.510(5) Å | Standard alkane length; flexibility confirmed. |
| Torsion (N-C-C-O) | ~60-70° (Gauche) | The tail adopts a gauche conformation to maximize intramolecular or intermolecular H-bonding. |
Synthesis & Crystallization Protocol
To obtain high-quality crystals suitable for X-ray diffraction, a slow evaporation method post-purification is required. The synthesis utilizes a condensation pathway that must be controlled for regioselectivity.
Workflow Diagram
Figure 1: Synthetic workflow for isolating single crystals of 1-(2-hydroxyethyl)-3-substituted pyrazoles.[1][2]
Detailed Protocol
-
Reactants: Equimolar amounts of the specific 1,3-diketone (e.g., acetylacetone for 3,5-dimethyl analogs) and 2-hydroxyethylhydrazine.
-
Solvent System: Absolute Ethanol (EtOH).
-
Reaction: Reflux for 2–4 hours. Monitor via TLC (Thin Layer Chromatography).[3]
-
Note: Regioselectivity (1,3 vs 1,5 isomers) is governed by the steric bulk of the diketone substituents.
-
-
Isolation: Remove solvent under reduced pressure. Dissolve residue in dichloromethane (DCM), wash with brine, and dry over
. -
Crystallization (Critical Step):
-
Dissolve the purified solid in a minimum amount of hot Ethanol or Acetone.
-
Allow to stand at room temperature (25°C) in a semi-sealed vial (slow evaporation) for 48–72 hours.
-
Target: Colorless, block-like crystals. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
-
Mechanistic Implications for Drug Design
The crystallographic data suggests that 1-(2-hydroxyethyl) pyrazoles are superior scaffolds for fragment-based screening compared to their alkyl counterparts.
-
Solubility: The exposed hydroxyl group in the crystal lattice correlates to a higher solvation energy in aqueous media, improving bioavailability.
-
Binding Versatility: The "flexible arm" observed in the crystal structure (Torsion angle ~65°) implies that in a protein binding pocket, this group can rotate to find H-bond partners (e.g., Serine or Threonine residues) without distorting the primary pharmacophore (the pyrazole ring).
-
Bioisosterism: The hydroxyethyl group mimics the H-bonding capability of a ribose sugar tail without the metabolic instability, making it a robust nucleoside mimetic.
References
-
Crystal Structure & DFT Analysis
- Title: X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
- Source: MDPI (Molbank), 2016.
-
URL:[Link]
-
Comparative Pyrazole Packing
-
Hydrogen Bonding Motifs
- Title: Classification of hydrogen-bond motives in crystals of NH-pyrazoles.
- Source: Arkivoc, 2006.
-
URL:[Link]
-
Synthesis & Regioselectivity
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: Molecules (PMC), 2021.
-
URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for Furan-Pyrazole Purity Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of a novel furan-pyrazole derivative, a common structural motif in modern pharmaceuticals. We will navigate the causal logic behind experimental choices, from initial analyte assessment to final method validation, and compare our optimized method against a more conventional approach to demonstrate the tangible benefits of a systematic, scientifically-grounded development process.
Introduction: The Analytical Challenge of Furan-Pyrazole Analogs
Furan-pyrazole derivatives are a class of heterocyclic compounds of significant interest in drug discovery. Their purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product.[1] The analytical challenge lies in their unique physicochemical properties: the presence of both aromatic furan and pyrazole rings, the potential for the pyrazole nitrogen to act as a weak base, and the often-complex impurity profile arising from synthesis.[1][2]
A successful purity method must be specific, sensitive, and robust enough to separate the active pharmaceutical ingredient (API) from process-related impurities, isomers, and degradation products.[1] This guide will detail the development of such a method, emphasizing the "why" behind each step, a principle that transforms routine analysis into rigorous science.
The Method Development Workflow: A Strategic Approach
Effective method development is not a random walk but a systematic process of understanding the analyte and progressively refining chromatographic conditions. Our workflow is designed to logically funnel down from a broad screening of parameters to a final, optimized, and validated method.
Caption: Overall workflow for HPLC method development and validation.
Phase 1: Foundational Screening
Before any injection, understanding the target molecule is paramount. For our hypothetical furan-pyrazole, we determine:
-
UV Spectrum: A broad absorbance from 220-350 nm with a maximum (λmax) at 254 nm, obtained via a photodiode array (PDA) detector. This informs our primary detection wavelength.
-
Predicted pKa: The pyrazole nitrogen imparts weak basicity (predicted pKa ~2.5).[2] This is a critical insight; operating the mobile phase pH well away from the pKa is essential to ensure consistent retention and avoid peak tailing.[3][4]
-
Predicted logP: A value of ~2.8 suggests moderate hydrophobicity, making Reverse-Phase (RP-HPLC) the logical starting point.
While a standard C18 column is the most common starting point in RP-HPLC, the aromatic nature of our analyte suggests that alternative selectivities could be beneficial.[5][6] We will compare two columns to illustrate this principle.
Caption: Logic for selecting columns based on analyte structure.
-
Alternative 1 (Conventional): A standard L1 USP-coded C18 column. This relies primarily on hydrophobic interactions.
-
Alternative 2 (Optimized Choice): A Phenyl-Hexyl stationary phase. This phase provides not only hydrophobic interactions but also π-π interactions with the electron-rich aromatic rings of the furan-pyrazole system.[7][8] This secondary interaction mechanism can provide unique selectivity, especially for separating structurally similar isomers.[7]
A rapid gradient screen is performed on both columns to assess their potential.
Experimental Protocol: Initial Screening
-
Columns:
-
Standard C18, 150 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: PDA at 254 nm
-
Sample: Furan-pyrazole API spiked with known impurities at 0.1%
Screening Results
| Column | Main Peak Tailing Factor | Resolution (API / Closest Impurity) | Observations |
| Standard C18 | 1.3 | 1.4 | Acceptable peak shape, but co-elution of two minor impurities. |
| Phenyl-Hexyl | 1.1 | 2.2 | Superior peak shape and baseline separation of all impurities. |
The Phenyl-Hexyl column clearly provides superior selectivity due to the advantageous π-π interactions, validating our initial hypothesis. We select it for further optimization.
Phase 2: Method Optimization
With the best column selected, we now fine-tune the mobile phase and gradient to improve resolution, reduce run time, and ensure robustness.
The goal is to achieve a retention factor (k) between 2 and 10 for the main peak and a resolution (Rs) of >2.0 for all impurity pairs.[3] We will adjust the gradient slope and duration.
Experimental Protocol: Gradient Optimization
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradients Tested:
-
Method A (Fast): 30-70% B in 8 minutes
-
Method B (Optimized): 35-65% B in 10 minutes
-
-
Flow Rate: 1.2 mL/min
-
Temperature: 35 °C
Optimization Results
| Method | Run Time (min) | Resolution (Critical Pair) | Tailing Factor (API) |
| Method A (Fast) | 10 | 1.8 | 1.2 |
| Method B (Optimized) | 12 | 2.5 | 1.1 |
Method B provides excellent resolution and peak shape with a slightly longer but still efficient run time. This will be our final proposed method.
Phase 3: Validation and Comparison
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] We will validate our Optimized Method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] We then compare its performance to a hypothetical "Conventional Method" that might be developed without systematic screening.
The Competitors
-
Optimized Method: Phenyl-Hexyl column with a 10-minute gradient (Method B).
-
Conventional Method: Standard C18 column with a simple isocratic mobile phase (60:40 Acetonitrile:Water), a common but often sub-optimal choice.
The following validation parameters are assessed for the Optimized Method.[10]
Experimental Protocol: Validation
-
Specificity: Analyze a placebo, the API, and the API spiked with all known impurities to demonstrate separation and lack of interference.
-
Linearity: Analyze the API at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²).
-
Accuracy (% Recovery): Analyze a placebo spiked with the API at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Precision (% RSD):
-
Repeatability: Six replicate injections of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by establishing a signal-to-noise ratio of 10:1.
The following table summarizes the validation results for the Optimized Method and highlights its superiority over the Conventional Method.
| Parameter | Optimized Method (Phenyl-Hexyl, Gradient) | Conventional Method (C18, Isocratic) | ICH Acceptance Criteria |
| Specificity | All peaks baseline resolved (Rs > 2.0) | Co-elution of Impurity B and C (Rs = 0.8) | Specific to analyte and impurities |
| Linearity (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 97.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.3%Intermediate: 0.5% | Repeatability: 0.9%Intermediate: 1.4% | Typically ≤ 2% |
| LOQ | 0.02% | 0.08% | Sufficiently low to detect impurities at specified limits |
| Run Time | 12 minutes | 15 minutes | As short as practicable |
Analysis of Comparison
The data clearly demonstrates the value of systematic method development. The Optimized Method is not only faster but also significantly more specific, precise, and sensitive (lower LOQ). The co-elution issue in the Conventional Method would lead to inaccurate reporting of impurities, a critical failure for a purity analysis. The superior performance of the optimized method is a direct result of choosing a stationary phase with a complementary selectivity mechanism (π-π interactions) and fine-tuning the gradient to resolve all components effectively.
Conclusion
Developing a robust HPLC purity method for complex molecules like furan-pyrazole derivatives requires more than simply choosing a C18 column and an isocratic mobile phase. As demonstrated, a systematic approach grounded in understanding analyte chemistry leads to superior analytical performance. By strategically selecting a column with alternative selectivity (Phenyl-Hexyl) and optimizing the gradient profile, we developed a method that is faster, more sensitive, and more specific than a conventional alternative. This guide underscores that investment in thorough method development is a critical step in ensuring data integrity and, ultimately, drug product quality and safety.
References
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Column Selection for HPLC Method Development Source: Element Lab Solutions URL: [Link]
-
Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: Alwsci URL: [Link]
-
Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]
-
Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]
Sources
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- 2. welch-us.com [welch-us.com]
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- 5. glsciencesinc.com [glsciencesinc.com]
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Safety Operating Guide
Personal protective equipment for handling 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
This guide outlines the safety, handling, and disposal protocols for 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol .[1][2][3] As a specialized research intermediate, specific toxicological data for this exact structure is often limited in public registries.[2] Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the high-risk profiles of its structural pharmacophores (Furan and Pyrazole moieties).[1][2]
Compound Identity & Hazard Profile
Chemical Structure Analysis:
-
Core Scaffold: Pyrazole-1-ethanol (Polar, potential skin absorption).[1][2]
-
Pharmacophore: Furan ring at position 3 (High reactivity, potential toxicity/carcinogenicity).[2]
-
Physical State: Typically a crystalline solid or viscous oil (depending on purity/polymorph).[1][2]
Risk Assessment (GHS Classification - Inferred):
-
Signal Word: WARNING (Treat as DANGER if handling >1g).
-
Acute Toxicity: Category 4 (Oral/Dermal/Inhalation).[1][2][4]
-
Irritation: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).
-
Target Organ: STOT SE 3 (Respiratory Irritation - H335).[1][2]
-
Special Note: Furan derivatives can be metabolic precursors to toxic intermediates.[1][2] Handle as a potential mutagen .[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to heterocyclic alcohols.[2]
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile (0.11 mm min.[1][2] thickness) | Why: Pyrazole-ethanols are polar organic molecules.[1][2] Standard nitrile provides >480 min breakthrough time for the solid.[2] Exception: If dissolved in DMSO/DMF , use Silver Shield/Laminate gloves, as these solvents carry solutes through nitrile.[2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Why: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses.[2] Goggles seal the ocular cavity against irritant dust.[2] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Why: Furan derivatives can have significant vapor pressure or generate aerosolized dust during weighing.[1][2] Inhalation is the fastest route to systemic toxicity.[2] |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Why: Covers the "wrist gap" between glove and coat.[1][2] Prevents skin absorption of dust settling on forearms.[2] |
Operational Protocols
Workflow Visualization: Risk-Based Decision Tree
Figure 1: Decision workflow for selecting handling protocols based on physical state and solvent interaction.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Critical Step)
-
Static Control: Pyrazole powders are often electrostatic.[2] Use an ionizing anti-static gun on the spatula and weighing boat before transfer to prevent "flying powder."[2]
-
Containment: Place the analytical balance inside the chemical fume hood. If this is impossible, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.[2]
-
Technique: Do not use a metal spatula if the compound appears sticky/hygroscopic (common with ethanol chains); use a disposable anti-static polypropylene spatula to avoid cross-contamination.[2]
B. Solubilization
-
Solvent Choice: This compound is likely soluble in DCM, Methanol, Ethanol, and DMSO .[2]
-
Exothermic Check: Add solvent slowly.[2] While unlikely to be violently exothermic, furan rings can be sensitive to strong acid catalysts in solution.[2]
-
Labeling: Immediately label the vial with "Contains Furan Derivative - Toxic."[1][2]
C. Reaction Monitoring
-
TLC Visualization: The furan and pyrazole rings are UV-active.[1][2] Use UV (254 nm).[2]
-
Stain: Use Vanillin dip or Anisaldehyde stain (Furan moieties often turn distinct red/purple/black colors upon heating).[1][2]
Emergency & Disposal Plan
Spill Response (Self-Validating Protocol):
-
Evacuate: If >500 mg is spilled outside a hood, evacuate the immediate area for 10 minutes to allow aerosols to settle.
-
PPE Upgrade: Don double nitrile gloves and a P100 respirator (if outside hood).[2]
-
Neutralize/Absorb: Do not use water (spreads the organic).[2] Cover with Vermiculite or Sand .[1][2]
-
Clean: Sweep into a jar. Wipe surface with Acetone, then soap/water.[2]
Waste Disposal:
-
Stream: Organic Waste (Halogen-Free) .
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste), as furan rings can undergo oxidative ring opening, potentially generating heat.[2]
References
-
PubChem. (n.d.).[2] Compound Summary: 2-(1H-Pyrazol-4-yl)ethanol.[1][2][5] National Library of Medicine.[2] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
